2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4,6-dimethylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-6(3-8)5(2)11-7(9)10-4/h1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZOXLMUQBFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550021 | |
| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16341-54-1 | |
| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, including its chemical identity and physicochemical properties. Due to the limited availability of detailed public information on this specific compound, this document also explores the broader class of 2-aminopyrimidine-5-carbonitrile derivatives. This guide delves into their synthesis, potential therapeutic applications, and the biological signaling pathways they modulate, offering valuable insights for researchers in drug development.
Core Compound: this compound
The foundational molecule of interest is this compound.
Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 16341-54-1 | [1] |
| Molecular Formula | C7H8N4 | [1] |
| Molar Mass | 148.17 g/mol | [1] |
While specific experimental data for this compound is not extensively available, the following sections detail the well-documented properties and protocols of structurally similar 2-aminopyrimidine-5-carbonitrile analogs, which serve as a crucial reference for research and development.
Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles
A prevalent and efficient method for synthesizing 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is through a three-component reaction. This approach offers high yields and structural diversity.
General Experimental Protocol: Three-Component Synthesis
This method is inspired by the Biginelli reaction and involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[2]
Materials:
-
α-cyanoketone (e.g., benzoylacetonitrile)
-
Carboxaldehyde (e.g., benzaldehyde)
-
Guanidine derivative (e.g., guanidine hydrochloride)
-
Solvent (e.g., isopropanol or ethanol)
-
Base catalyst (optional, depending on the specific reaction)
Procedure:
-
Dissolve the α-cyanoketone, carboxaldehyde, and guanidine derivative in the chosen solvent in a reaction vessel.
-
The reaction mixture is typically stirred at reflux.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification is achieved through column chromatography or crystallization from a suitable solvent like isopropanol or ethanol.[2]
This one-pot synthesis proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization of the dihydropyrimidine intermediate.[2]
Applications in Drug Development
The 2-aminopyrimidine-5-carbonitrile scaffold is a versatile pharmacophore and has been explored for various therapeutic targets.
Adenosine Receptor Antagonists
Derivatives of 2-amino-4,6-diarylpyrimidine-5-carbonitrile have been identified as potent and selective A1 adenosine receptor (A1AR) antagonists.[2] A1AR antagonists are being investigated for the treatment of a range of conditions including hypertension, heart failure, and asthma.[2] The interaction with the receptor is believed to be stabilized by a double-hydrogen bond between the exocyclic amino group and asparagine (Asn6.55) in the receptor binding site.[2]
VEGFR-2 Inhibitors for Anticancer Therapy
Novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, leading to anti-proliferative and apoptotic effects.[3]
Signaling Pathways
The therapeutic potential of 2-aminopyrimidine-5-carbonitrile derivatives is rooted in their ability to modulate specific signaling pathways.
A1 Adenosine Receptor Signaling
A1 adenosine receptors are G-protein coupled receptors that, upon activation by adenosine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of A1AR block this effect, thereby preventing the downstream signaling cascade.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). Inhibitors of VEGFR-2 block this phosphorylation step.
References
- 1. chembk.com [chembk.com]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. While comprehensive experimental data on this specific molecule is not extensively available in public literature, this guide synthesizes information on its core chemical identity, predicted physicochemical properties, and probable synthetic routes based on established methodologies for analogous structures. Furthermore, it explores the potential biological relevance of this compound by examining the known activities of the broader 2-aminopyrimidine-5-carbonitrile scaffold, particularly in the context of kinase inhibition and receptor antagonism. This document aims to serve as a foundational resource for researchers investigating this and related pyrimidine derivatives.
Core Physicochemical Properties
Detailed experimental physicochemical data for this compound is sparse in readily accessible literature. However, its fundamental properties can be identified, and others can be predicted using computational models.
Table 1: Core Identifiers and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16341-54-1 | Chemical Abstracts Service |
| Molecular Formula | C₇H₈N₄ | N/A |
| Molecular Weight | 148.17 g/mol | N/A |
| Predicted logP | Value not available | N/A |
| Predicted pKa | Value not available | N/A |
| Predicted Solubility | Value not available | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Synthesis and Experimental Protocols
The synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is often achieved through a convergent three-component reaction.[1] This approach offers an efficient route to this class of compounds.
General Synthetic Approach: Three-Component Reaction
A common and efficient method for the synthesis of the 2-aminopyrimidine-5-carbonitrile scaffold is a one-pot, three-component reaction involving an α-cyanoketone, an aldehyde, and a guanidine derivative.[1] For the synthesis of this compound, the likely precursors would be 2-cyanopropan-2-one, acetaldehyde, and guanidine.
Caption: General workflow for the three-component synthesis of this compound.
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for the target compound is not available, the following are standard, widely accepted protocols for determining key physicochemical properties of pyrimidine derivatives and other organic compounds.
2.2.1. Determination of Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity.
-
Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
2.2.2. Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.
-
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient.
-
Procedure:
-
A solution of the compound is prepared in either n-octanol or water.
-
The solution is mixed with the other immiscible solvent in a flask.
-
The flask is agitated (shaken) until equilibrium is reached.
-
The two phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2.2.3. Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is important for understanding a compound's ionization state at different pH values.
-
Principle: Potentiometric titration is a common method where the pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added. The pKa can be determined from the inflection point of the resulting titration curve.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid or base is added in small, precise increments.
-
The pH of the solution is recorded after each addition.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
2.2.4. Determination of Aqueous Solubility
Solubility is a critical property influencing a drug's absorption and bioavailability.
-
Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water, buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
-
Procedure:
-
An excess of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Potential Biological Significance and Signaling Pathways
While direct biological studies on this compound are not prominent in the literature, the broader class of 2-aminopyrimidine-5-carbonitrile derivatives has been investigated for various biological activities.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Several studies have explored pyrimidine-5-carbonitrile derivatives as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). Dysregulation of VEGFR-2 signaling is a hallmark of many cancers.
Caption: Potential mechanism of action via VEGFR-2 signaling inhibition.
A1 Adenosine Receptor (A1AR) Antagonism
The 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold has been identified as a promising chemotype for the development of potent and selective A1 adenosine receptor antagonists.[1] A1ARs are G protein-coupled receptors involved in various physiological processes, including cardiovascular and neuronal functions.
References
Elucidation of the Molecular Structure of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile. This pyrimidine derivative is of interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This document outlines the synthetic protocols, spectroscopic analysis, and logical framework used to confirm its molecular architecture.
Synthesis and Purification
The synthesis of this compound can be achieved through a multicomponent reaction, a common and efficient method for generating molecular complexity in a single step.
Experimental Protocol: One-Pot Synthesis
Materials:
-
An appropriate aldehyde or ketone (in this case, a precursor to the dimethylpyrimidine core)
-
Malononitrile
-
Urea or Thiourea
-
A suitable catalyst (e.g., bone char-nPrN-SO3H)[1]
-
Ethanol
Procedure:
-
A mixture of the aldehyde/ketone precursor (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and the catalyst (0.4 mol%) is prepared in a round-bottom flask.[1]
-
The reaction is conducted under solvent-free conditions at 80°C with continuous stirring.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, distilled water is added to the mixture, which is then cooled to room temperature.[1]
-
The resulting precipitate is collected by filtration and washed with hot ethanol.[1]
-
The crude product is purified by recrystallization from ethanol to yield the pure this compound.[1]
Spectroscopic Data and Structural Confirmation
The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented below is a composite of expected values based on closely related structures, as a complete dataset for the title compound is not available in the public domain.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the presence of key functional groups.
Experimental Protocol: The FT-IR spectrum is typically recorded using a Bruker IFS 66V model FT-IR spectrometer or a similar instrument. The sample is prepared as a KBr pellet, and the spectrum is recorded in the 4000-400 cm⁻¹ region.[2]
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference Compound(s) |
| 3487-3300 | N-H stretching (Amino group) | Strong | 2-Amino-4,6-diphenylnicotinonitriles[3] |
| 2212-2205 | C≡N stretching (Nitrile) | Strong | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[4] |
| 1654-1606 | N-H bending (Amino group) | Medium | 2-Amino-4,6-diphenylnicotinonitriles[3] |
| 1575-1542 | C=C & C=N stretching (Ring) | Medium | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR spectra are recorded on a spectrometer, such as a Bruker AM-270, operating at a specific frequency for ¹H and ¹³C nuclei. The sample is dissolved in a suitable deuterated solvent, like DMSO-d₆, and tetramethylsilane (TMS) is used as an internal standard.
Expected Chemical Shifts:
¹H NMR:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference Compound(s) |
| ~7.0-7.2 | Singlet | 2H | -NH₂ (Amino) | 2-Amino-4,6-diphenylnicotinonitriles[3] |
| ~6.5 | Singlet | 1H | Pyrimidine H-5 | 2-Amino-4,6-dimethylpyrimidine[5] |
| ~2.4 | Singlet | 6H | 2 x -CH₃ (Methyl) | 2-Amino-4,6-dimethylpyrimidine[5] |
¹³C NMR:
| Chemical Shift (δ ppm) | Assignment | Reference Compound(s) |
| ~167 | C4 & C6 (Methyl-bearing) | 2-Amino-4,6-dimethylpyrimidine[6] |
| ~163 | C2 (Amino-bearing) | 2-Amino-4,6-dimethylpyrimidine[6] |
| ~117 | C≡N (Nitrile) | 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile[7] |
| ~88 | C5 (Nitrile-bearing) | 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile[7] |
| ~24 | -CH₃ (Methyl) | 2-Amino-4,6-dimethylpyrimidine[6] |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
Experimental Protocol: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic system like GC-MS or LC-MS. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Expected Mass Spectral Data:
| m/z | Assignment |
| 148.17 | [M]⁺ (Molecular Ion) |
| Varies | Fragmentation pattern |
Note: The exact fragmentation pattern would need to be determined experimentally.
Visualizing the Elucidation Process
The logical flow of the structure elucidation process and the molecular structure itself can be represented using diagrams.
Figure 1: Workflow for the synthesis and structure elucidation of this compound.
Figure 2: Chemical structure of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of modern synthetic methods and powerful analytical techniques. While a complete, published dataset for this specific molecule is not currently available, by drawing upon data from closely related pyrimidine derivatives, a confident structural assignment can be made. The protocols and expected data presented in this guide provide a solid framework for researchers working on the synthesis and characterization of this and similar compounds. Further investigation, particularly single-crystal X-ray diffraction, would provide the ultimate confirmation of the molecular structure.
References
- 1. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijera.com [ijera.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 5. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile from Guanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. While a direct, one-pot synthesis from solely guanidine and a single corresponding dicarbonyl nitrile is not extensively documented, established principles of pyrimidine synthesis allow for a highly plausible and efficient synthetic strategy. This guide outlines the most likely synthetic route, drawing upon analogous, well-documented multi-component reactions.
Introduction
Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The 2-aminopyrimidine core is a prevalent feature in numerous approved drugs. The title compound, this compound, incorporates key structural motifs that make it an attractive building block for the synthesis of novel therapeutic agents. This document details a proposed synthetic pathway, reaction mechanism, and experimental considerations based on established chemical literature.
Proposed Synthetic Pathway
The most logical and efficient approach to the synthesis of this compound from guanidine is a one-pot, three-component condensation reaction. This method is inspired by the well-established Biginelli and Pinner-type reactions for pyrimidine synthesis.[1][2] The proposed reactants are guanidine, acetylacetone, and malononitrile.
The overall reaction is as follows:
This reaction is typically catalyzed by a base and proceeds through a series of condensation and cyclization steps to yield the final pyrimidine product.
Reaction Mechanism
The reaction mechanism for this three-component synthesis is a cascade of several well-understood organic reactions. The following diagram illustrates the logical progression from starting materials to the final product.
Caption: Proposed reaction mechanism for the three-component synthesis.
The key steps in the mechanism are:
-
Knoevenagel Condensation: Acetylacetone and malononitrile undergo a base-catalyzed Knoevenagel condensation to form a reactive intermediate.
-
Michael Addition: Guanidine acts as a nucleophile and attacks the activated double bond of the Knoevenagel adduct in a Michael-type addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via nucleophilic attack of a guanidine nitrogen onto one of the carbonyl groups of the original acetylacetone moiety, followed by dehydration to form a dihydropyrimidine ring.
-
Aromatization: The dihydropyrimidine intermediate is then oxidized to the final aromatic pyrimidine product. This can occur spontaneously in the presence of air or with the addition of a mild oxidizing agent.
Experimental Protocol
The following is a generalized experimental protocol based on similar documented syntheses of substituted 2-aminopyrimidines.[3][4][5] Optimization of specific parameters may be required to achieve the highest yield and purity.
Materials:
-
Guanidine hydrochloride or Guanidine nitrate
-
Acetylacetone
-
Malononitrile
-
Sodium ethoxide or Sodium carbonate
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol as the solvent.
-
Add equimolar amounts of guanidine salt (e.g., guanidine hydrochloride), acetylacetone, and malononitrile to the solvent.
-
Add a catalytic to stoichiometric amount of a base, such as sodium ethoxide or sodium carbonate, to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results for the target compound may vary and would require experimental validation.
| Parameter | Typical Value/Range | Reference |
| Reactant Molar Ratio | ||
| Guanidine:Acetylacetone:Malononitrile | 1 : 1 : 1 to 1 : 1.2 : 1 | [4] |
| Base | ||
| Type | Sodium ethoxide, Sodium carbonate | [3][4] |
| Molar Equivalent | 0.75 - 1.5 eq. | [4] |
| Solvent | Ethanol, Water | [3][4] |
| Reaction Temperature | 80 - 100 °C (Reflux) | [3][4] |
| Reaction Time | 2 - 6 hours | [3][4] |
| Expected Yield | 70 - 90% | [4][5] |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from guanidine can be effectively achieved through a three-component reaction with acetylacetone and malononitrile. This method is cost-effective, atom-economical, and proceeds in a single synthetic step. The resulting product is a valuable building block for the development of novel compounds with potential therapeutic applications. The provided protocol and mechanistic insights offer a solid foundation for researchers to successfully synthesize this and related pyrimidine derivatives. Further optimization of reaction conditions may lead to improved yields and purity.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile molecular weight
An In-depth Technical Guide on 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
This technical guide provides a detailed overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document covers its core physicochemical properties, a proposed synthetic pathway, and its potential applications in medicinal chemistry, drawing from research on structurally related compounds.
Core Compound Properties
This compound is a substituted pyrimidine characterized by the presence of amino, methyl, and nitrile functional groups. These features make it a subject of interest for creating diverse molecular libraries for biological screening.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This quantitative data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | ChemBK[1] |
| Molecular Weight | 148.17 g/mol | ChemBK[1] |
| IUPAC Name | This compound | - |
| CAS Number | 16341-54-1 | ChemBK[1] |
Synthesis and Experimental Protocols
Proposed Three-Component Synthesis
This method involves the one-pot condensation of an appropriate β-ketonitrile, an aldehyde, and guanidine. For the synthesis of the title compound, the reactants would logically be 2-cyanoacetylacetone (or a synthetic equivalent), formaldehyde, and guanidine.
Reaction Scheme:
The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization to yield the stable pyrimidine ring.[2]
Caption: Proposed three-component synthesis pathway.
General Experimental Protocol
The following is a generalized experimental protocol based on methodologies for analogous compounds[2]:
-
Reaction Setup: To a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask, equimolar amounts of the β-ketonitrile, aldehyde, and guanidine salt (e.g., guanidine hydrochloride) are added.
-
Catalysis: A base (e.g., sodium carbonate, triethylamine) is added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated under reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then treated with water or an appropriate solvent system to precipitate the crude product.
-
Purification: The crude solid is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure this compound.[2]
Potential Applications in Drug Development
The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.
Role as Kinase Inhibitors
Many pyrimidine derivatives are developed as kinase inhibitors for anti-cancer therapy. For instance, various pyrimidine-5-carbonitrile compounds have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[3] The structural motifs within this compound align with the general features required for interaction with the ATP-binding pocket of kinases.
Adenosine Receptor Antagonism
The broader class of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles has been extensively studied as potent and selective antagonists for the A₁ adenosine receptor.[2] These receptors are involved in various physiological processes, and their modulation is a target for treating cardiovascular and neurological disorders.
Anti-proliferative and Apoptotic Activity
Novel series of pyrimidine-5-carbonitrile derivatives have demonstrated significant cytotoxic activities against human cancer cell lines, such as colon (HCT-116) and breast (MCF-7) cancer cells.[3] Some of these compounds have been shown to induce apoptosis and arrest the cell cycle, highlighting their potential as anti-proliferative agents.
The logical workflow for investigating the biological potential of this compound is outlined below.
Caption: Workflow for evaluating biological activity.
Conclusion
This compound, with a molecular weight of 148.17 g/mol , represents a valuable scaffold for chemical and pharmaceutical research. While specific experimental data for this exact molecule is limited in the public domain, established synthetic routes for analogous compounds provide a clear and efficient path to its preparation. Its structural similarity to known biologically active molecules, particularly kinase inhibitors and receptor antagonists, makes it a compelling candidate for inclusion in screening libraries for the discovery of new therapeutic agents. Further research is warranted to synthesize, characterize, and fully explore the biological potential of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid pyrimidine core, decorated with functional groups that can participate in hydrogen bonding (amino group) and polar interactions (carbonitrile group), makes it an attractive scaffold for the design of various therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on this molecule and its close analogs, focusing on its structural, vibrational, and electronic properties. The methodologies described herein are pivotal for understanding its chemical behavior and for its rational application in drug design and development. While direct, extensive theoretical studies on the title compound are limited, this guide synthesizes available data from closely related structures and computational studies on similar pyrimidine-5-carbonitrile derivatives to provide a robust theoretical profile.
Computational Methodologies: The Theoretical Chemist's Toolkit
The theoretical investigation of molecules like this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method due to its favorable balance of computational cost and accuracy.
Geometry Optimization and Electronic Structure
A typical computational protocol for analyzing pyrimidine derivatives involves:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT.
-
Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to provide a good description of the electronic structure.
This level of theory is generally sufficient for obtaining accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies.
Molecular Docking
To explore the potential of pyrimidine derivatives as enzyme inhibitors, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein.
Typical Experimental Protocol for Molecular Docking:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and the protein is energy minimized.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized using a suitable force field or quantum chemical method.
-
Docking Simulation: Software like AutoDock, Glide, or MOE is used to perform the docking. A grid box is defined around the active site of the protein, and the ligand is allowed to flexibly dock into this site.
-
Analysis: The resulting docking poses are scored based on their binding affinity. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.
Caption: A typical workflow for molecular docking studies.
Molecular Structure and Geometry
Table 1: Selected Experimental Bond Lengths and Angles for 2-amino-4,6-dimethylpyrimidine
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.345 | C6-N1-C2 | 116.5 |
| C2-N3 | 1.351 | N1-C2-N3 | 125.8 |
| N3-C4 | 1.334 | C2-N3-C4 | 116.7 |
| C4-C5 | 1.395 | N3-C4-C5 | 122.3 |
| C5-C6 | 1.389 | C4-C5-C6 | 116.8 |
| C6-N1 | 1.338 | C5-C6-N1 | 121.8 |
| C2-N(amino) | 1.358 | N1-C2-N(amino) | 117.1 |
| C4-C(methyl) | 1.498 | N3-C2-N(amino) | 117.1 |
| C6-C(methyl) | 1.495 | C5-C4-C(methyl) | 121.5 |
Data derived from co-crystal structures of 2-amino-4,6-dimethylpyrimidine.
The introduction of a 5-carbonitrile (-C≡N) group is expected to have a noticeable effect on the geometry of the pyrimidine ring. The strong electron-withdrawing nature of the nitrile group will likely lead to a slight shortening of the adjacent C4-C5 and C5-C6 bonds and a small perturbation of the ring angles.
Vibrational Analysis
Vibrational spectroscopy (FT-IR and FT-Raman) provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental spectra.
Vibrational Modes of 2-amino-4,6-dimethylpyrimidine
A normal coordinate analysis has been performed on 2-amino-4,6-dimethylpyrimidine, providing detailed assignments for its fundamental vibrational modes.
Table 2: Key Vibrational Frequencies and Assignments for 2-amino-4,6-dimethylpyrimidine
| Wavenumber (cm⁻¹) | Assignment |
| ~3480 | Asymmetric NH₂ stretch |
| ~3320 | Symmetric NH₂ stretch |
| ~3050 | C-H stretch (ring) |
| ~2970 | Asymmetric CH₃ stretch |
| ~2920 | Symmetric CH₃ stretch |
| ~1640 | NH₂ scissoring |
| ~1590, 1550 | Pyrimidine ring stretching |
| ~1450 | CH₃ asymmetric deformation |
| ~1380 | CH₃ symmetric deformation |
| ~980 | Ring breathing mode |
Predicted Vibrational Signature of this compound
Based on the data for the parent compound and general trends for nitriles, the vibrational spectrum of the title compound is expected to be largely similar, with the addition of a prominent feature:
-
C≡N Stretch: A strong, sharp absorption band in the FT-IR spectrum between 2220-2260 cm⁻¹ is the characteristic signature of the carbonitrile group.
Electronic Properties: A Frontier Molecular Orbital Perspective
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity and spectroscopic behavior.
-
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to have significant contributions from the amino group and the π-system of the pyrimidine ring.
-
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The presence of the electron-withdrawing carbonitrile group will significantly lower the energy of the LUMO and localize it primarily on the pyrimidine ring and the nitrile moiety.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. The introduction of the nitrile group is expected to decrease the HOMO-LUMO gap compared to 2-amino-4,6-dimethylpyrimidine, indicating increased reactivity.
Mulliken Charge Distribution
The Mulliken charge distribution provides insight into the partial atomic charges within the molecule. For this compound, it is anticipated that:
-
The nitrogen atoms of the pyrimidine ring and the amino group will carry significant negative charges.
-
The nitrogen atom of the carbonitrile group will also be a region of high electron density.
-
The carbon atoms attached to the electronegative nitrogen atoms will have partial positive charges.
This charge distribution highlights the regions of the molecule that are susceptible to electrophilic and nucleophilic attack and is crucial for understanding intermolecular interactions, such as those in a protein's active site.
Synthesis Pathway
The synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is often achieved through a one-pot, three-component reaction, which is an efficient method for generating molecular diversity.
Spectroscopic and Synthetic Profile of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and its close structural analogs. The information compiled is intended to support research and development activities in medicinal chemistry and materials science where pyrimidine scaffolds are of significant interest.
Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for 2-Amino-4,6-dimethylpyrimidine and related aminopyrimidine-5-carbonitrile derivatives, offering a predictive baseline for the target compound.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for aminopyrimidine derivatives are presented below.
| Wavenumber (cm⁻¹) | Assignment | Reference Compound |
| ~3487-3300 | N-H stretching (amino group) | 2-Amino-4,6-diphenylnicotinonitrile |
| ~3200-3170 | Aromatic C-H stretching | 2-Amino-4,6-diphenylnicotinonitrile |
| ~2220-2205 | C≡N stretching (nitrile group) | 2-Amino-4,6-diphenylnicotinonitrile |
| ~1650-1540 | C=N and C=C stretching (pyrimidine ring) | 2-Amino-4,6-diphenylnicotinonitrile, 2-Amino-4,6-dimethylpyrimidine |
| ~1495-1450 | CH₃ bending | 2-Amino-4,6-dimethylpyrimidine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference Compound |
| ~6.50 | s | Pyrimidine H-5 | 2-Amino-4,6-dimethylpyrimidine |
| ~5.0-7.0 | br s | -NH₂ (protons) | 2-Amino-4,6-dimethylpyrimidine, 2,4-diaminopyrimidine-5-carbonitrile |
| ~2.30 | s | -CH₃ (methyl protons) | 2-Amino-4,6-dimethylpyrimidine |
¹³C NMR Spectroscopy
| Chemical Shift (δ ppm) | Assignment | Reference Compound |
| ~167 | C4/C6 (pyrimidine ring) | 2-Amino-4,6-dimethylpyrimidine |
| ~163 | C2 (pyrimidine ring) | 2-Amino-4,6-dimethylpyrimidine |
| ~117 | C≡N (nitrile carbon) | 2,4-diaminopyrimidine-5-carbonitrile |
| ~108 | C5 (pyrimidine ring) | 2-Amino-4,6-dimethylpyrimidine |
| ~83 | C5 (with nitrile substituent) | 2,4-diaminopyrimidine-5-carbonitrile |
| ~24 | -CH₃ (methyl carbon) | 2-Amino-4,6-dimethylpyrimidine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For a related compound, 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile, the molecular ion peak [M]⁺ is observed at m/z 191.23.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of aminopyrimidine carbonitriles based on established methodologies.
Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles
A common and efficient method for the synthesis of this class of compounds is a one-pot, three-component reaction.[2]
-
Reaction Setup: In a round-bottom flask, combine an α-cyanoketone (e.g., malononitrile), a β-dicarbonyl compound (e.g., acetylacetone for the dimethyl derivative), and a guanidine salt (e.g., guanidine hydrochloride).
-
Solvent and Catalyst: The reaction is typically carried out in a suitable solvent such as ethanol or dimethylformamide, often in the presence of a base (e.g., sodium hydroxide or triethylamine) which acts as a catalyst.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield the pure 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile.[2]
Spectroscopic Analysis
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.[3]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and characteristic fragmentation patterns.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
References
Commercial Suppliers and Technical Guide for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and biological relevance of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Commercial Availability
A variety of chemical suppliers offer 2-Amino-4,6-dimethylpyrimidine and its derivatives. The following table summarizes the available quantitative data from a selection of commercial vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 95% | 25 g | Contact for pricing |
| TCI America | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | >98.0% | 25 g | Contact for pricing[1] |
| Chem-Impex | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | ≥ 98% (HPLC) | - | Contact for pricing |
| Great India Trading Company | 2-Amino-4,6-Dimethylpyrimidine | 767-15-7 | - | per kg | ₹ 852/kg[2] |
| WUHAN FORTUNA CHEMICAL CO., LTD. | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 98% min | - | Contact for pricing |
| Shaanxi Dideu New Materials Co. Ltd. | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 99% | - | Contact for pricing |
| Dideu Industries Group Limited | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 99.00% | per g | $1.10/g |
| Amerigo Scientific | 2-Amino-4,6-dimethylpyrimidine (95%) | 767-15-7 | 95% | - | Contact for pricing |
| Dana Bioscience | 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile | - | - | 1 g | Contact for pricing[3] |
| Benchchem | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | - | - | Contact for pricing[4] |
Synthesis and Experimental Protocols
The synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles can be efficiently achieved through a three-component reaction. This approach offers a convergent and reliable method for generating a library of these compounds.
General Three-Component Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles
This protocol is adapted from established methods for the synthesis of similar pyrimidine derivatives.
Materials:
-
α-cyanoketone (e.g., acetylacetone for the dimethyl derivative)
-
Aldehyde (e.g., formaldehyde)
-
Guanidine salt (e.g., guanidine hydrochloride)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the α-cyanoketone (1 equivalent) in the chosen solvent, add the aldehyde (1 equivalent) and the guanidine salt (1.2 equivalents).
-
Add the base (1.5 equivalents) portion-wise to the reaction mixture while stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Biological Activity and Signaling Pathways
Derivatives of 2-aminopyrimidine-5-carbonitrile have shown significant biological activity, particularly as inhibitors of protein kinases involved in cell signaling pathways. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[5] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy to suppress tumor growth and metastasis.[5]
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events. This process, known as receptor dimerization and autophosphorylation, activates multiple downstream pathways that regulate endothelial cell proliferation, migration, and survival.[6][7]
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, highlighting key components that are often targeted in drug development.
References
- 1. 2-Amino-4,6-dimethylpyrimidine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. indiamart.com [indiamart.com]
- 3. danabiosci.com [danabiosci.com]
- 4. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that serves as a versatile and valuable building block in organic synthesis. Its unique arrangement of amino, cyano, and methyl groups on the pyrimidine core makes it an excellent precursor for the construction of a wide array of fused heterocyclic systems. These resulting compounds, particularly pyrazolopyrimidines and thienopyrimidines, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This document provides an overview of the applications of this compound in the synthesis of biologically active molecules, along with detailed experimental protocols and data on their therapeutic potential. The derivatives synthesized from this building block have shown promise as anticancer, antimicrobial, and kinase-inhibiting agents, making it a key scaffold in modern drug discovery.
Data Presentation
The following tables summarize the biological activities of various derivatives synthesized from this compound and its analogues.
Table 1: Anticancer Activity of Pyrazolopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5h | HCT-116 | 1.51 | [1] |
| 6c | MCF-7 | 7.68 | [1] |
| 5 | HT1080 | 96.25 | [2] |
| 5 | Hela | 74.8 | [2] |
| 5 | Caco-2 | 76.92 | [2] |
| 5 | A549 | 148 | [2] |
| 7 | Caco-2, A549, HT1080, Hela | Active (µM range) | [2] |
| 12c | UO-31 (Renal) | 0.87 | [3] |
| 12f | HL-60 (TB) (Leukemia) | 1.41 | [3] |
| 12c | MOLT-4 (Leukemia) | 1.58 | [3] |
| 12j | SK-MEL-5 (Melanoma) | Active | [3] |
| 9a | HepG-2 | 1.27 | [4] |
| 9a | MCF-7 | 10.80 | [4] |
| 6s | RFX 393 (Renal) | 11.70 | [5] |
| 6t | RFX 393 (Renal) | 19.92 | [5] |
| 15 | NCI 60 panel | 0.018 - 9.98 | [6] |
| 16 | NCI 60 panel | 0.018 - 9.98 | [6] |
| 15 | DOX/MDA-MB-468 | 0.267 | [6] |
| 16 | DOX/MDA-MB-468 | 0.844 | [6] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Pyrazolopyrimidine (5c) | PIM-1 | 1.26 | [1] |
| Pyrazolopyrimidine (5g) | PIM-1 | 0.95 | [1] |
| Pyrazolopyrimidine (5h) | PIM-1 | 0.60 | [1] |
| Pyrazolopyrimidine (6a) | PIM-1 | 1.82 | [1] |
| Pyrazolopyrimidine (6c) | PIM-1 | 0.67 | [1] |
| Pyrimidine derivative (13) | Aurora A | < 0.2 | [7][8][9] |
| Pyrimidine derivative (11j) | Aurora A | 0.0071 | [10] |
| Pyrazolopyrimidine (6s) | CDK2 | 0.09 - 1.58 | [5] |
| Pyrazolopyrimidine (6t) | TRKA | 0.23 - 1.59 | [5] |
| Pyrazolo[3,4-d]pyrimidine (4) | EGFR | 0.054 | [6] |
| Pyrazolo[3,4-d]pyrimidine (15) | EGFR | 0.135 | [6] |
| Pyrazolo[3,4-d]pyrimidine (16) | EGFR | 0.034 | [6] |
| Pyridothienopyrimidine (9a) | EGFRWT | 0.021 | [4] |
| Pyridothienopyrimidine (9a) | EGFRL858R | 0.053 | [4] |
| Pyridothienopyrimidine (9a) | EGFRT790M | 0.081 | [4] |
Table 3: Antimicrobial and Antifungal Activity of Thienopyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6a, 8b, 9a, 9b | Various Bacteria | 4 - 16 | [4] |
| 4a, 6c | E. coli, S. typhimurium | 8 - 16 | [4] |
| 4j | A. solani | 17.11 | [11][12] |
| 4h | Cytospora sp. | 27.32 | [11][12] |
| 4h | F. solani | 21.04 | [11][12] |
| 8-13 | Various Bacteria | High Activity | [13] |
| 12b-18 | Various Fungi | High Activity | [13] |
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors and anticancer agents.[1]
Reaction Scheme:
This compound reacts with a substituted hydrazine to form a pyrazolopyrimidine core.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines
-
Ethanol
-
Glacial acetic acid
-
Reflux apparatus
-
Stirring plate with heating
-
Filtration apparatus
Procedure:
-
A mixture of this compound (1 mmol) and the appropriate hydrazine derivative (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol outlines the synthesis of thieno[2,3-d]pyrimidines, which have shown significant antimicrobial and anticancer activities.[14][15]
Reaction Scheme:
A multi-step synthesis starting from a related aminothiophene carbonitrile, which can be conceptually adapted from this compound precursors. This example shows a common route to a thienopyrimidine core.
Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aromatic amine
-
Acetic acid
-
Microwave reactor
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A mixture of the 2-aminothiophene-3-carbonitrile derivative (10 mmol) and DMF-DMA (25 mmol) is subjected to microwave irradiation at 70°C for 20 minutes to form the intermediate N'-(3-cyano-thiophen-2-yl)-N,N-dimethylmethanimidamide.[14][15]
-
The intermediate (4.25 mmol) is then reacted with the desired aromatic amine (5.1 mmol) in acetic acid (10 mL) under microwave irradiation at 120°C for 1 hour.[14][15]
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyrimidine derivative (which can be synthesized from this compound) with an arylboronic acid.[16]
Reaction Scheme:
A 5-bromo-2-amino-4,6-dimethylpyrimidine derivative undergoes a Suzuki coupling with an arylboronic acid to form a 5-arylpyrimidine.
Materials:
-
5-Bromo-2-amino-4,6-dimethylpyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 5-bromo-2-amino-4,6-dimethylpyrimidine derivative, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
The reaction mixture is heated to 80-100°C with vigorous stirring for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 12. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. benchchem.com [benchchem.com]
The Versatility of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile serves as a privileged scaffold in medicinal chemistry, providing a versatile building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features allow for facile derivatization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This document provides an overview of its applications, quantitative data on derivative activities, and detailed experimental protocols for the synthesis and evaluation of these compounds.
Application Notes
The 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile core has been successfully employed in the development of potent and selective ligands for various biological targets. Key therapeutic areas where this scaffold has shown significant promise include oncology, inflammation, and cardiovascular disease.
Oncology: Kinase Inhibitors
The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, and derivatives of this compound are no exception. These compounds have been investigated as inhibitors of several key kinases implicated in cancer progression.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, a process vital for tumor growth and metastasis. Novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[1][2] For instance, compounds bearing benzylidene and hydrazone moieties have demonstrated significant anti-proliferative activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range.[1]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another well-established target in cancer therapy. 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and shown to exhibit inhibitory activity against EGFR.[3] These compounds have demonstrated potent to moderate anticancer activity against a panel of human cancer cell lines.[3]
-
FGFR4 Inhibition: Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in hepatocellular carcinoma (HCC). Aminodimethylpyrimidinol derivatives, derived from the 2-aminopyrimidine scaffold, have been designed as selective FGFR4 inhibitors, showing promise for the treatment of HCC.[4]
Adenosine Receptor Antagonism
Derivatives of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been extensively explored as potent and selective A1 adenosine receptor (A1AR) antagonists.[5] A large library of these compounds has been synthesized and pharmacologically profiled, leading to the identification of ligands with high affinity and selectivity for the A1AR.[5] These antagonists have potential applications in treating conditions such as hypertension, heart failure, and asthma.[5]
CXCR2 Receptor Antagonism
The C-X-C chemokine receptor 2 (CXCR2) is involved in inflammatory responses. A hit-to-lead optimization program on a pyrimidine screening hit led to the discovery of potent and orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists.[6] These compounds have potential therapeutic applications in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[6]
Quantitative Data
The following tables summarize the biological activities of various derivatives of this compound.
Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 9d | HCT-116 | <1.14 | VEGFR-2 | [1] |
| MCF-7 | <1.54 | VEGFR-2 | [1] | |
| 11e | HCT-116 | 1.14 | VEGFR-2 | [1] |
| MCF-7 | 1.54 | VEGFR-2 | [1] | |
| 12b | HCT-116 | <1.14 | VEGFR-2 | [1] |
| MCF-7 | <1.54 | VEGFR-2 | [1] | |
| 12d | HCT-116 | <1.14 | VEGFR-2 | [1] |
| MCF-7 | <1.54 | VEGFR-2 | [1] | |
| Compound 6 | Various | Potent | EGFR | [3] |
| Compound 11 | Various | Potent | EGFR | [3] |
| Compound 6O | Hep3B | - | FGFR4 | [4] |
Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Kinase | IC50 (µM) | Reference |
| 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |
| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |
| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |
| 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |
| Sorafenib (Ref.) | VEGFR-2 | 0.19 ± 0.15 | [1] |
Experimental Protocols
General Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles via a Three-Component Reaction
This protocol describes a general and efficient one-pot synthesis of the 2-aminopyrimidine-5-carbonitrile scaffold.[5]
Materials:
-
α-cyanoketone (1.0 eq)
-
Aldehyde (1.0 eq)
-
Guanidine derivative (e.g., guanidine hydrochloride) (1.2 eq)
-
Base (e.g., potassium carbonate, sodium ethoxide)
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
To a solution of the α-cyanoketone and aldehyde in the chosen solvent, add the guanidine derivative and the base.
-
Stir the reaction mixture at room temperature or heat under reflux for a specified time (typically monitored by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the desired 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivative.
Workflow for Three-Component Synthesis
Caption: General workflow for the one-pot, three-component synthesis of 2-aminopyrimidine-5-carbonitrile derivatives.
In Vitro VEGFR-2 Kinase Assay Protocol
This protocol is a general guideline for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase. Specific details may vary based on the commercial assay kit used.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase buffer, the diluted test compounds, and the VEGFR-2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Signaling Pathway
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidine-5-carbonitrile derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. arts.units.it [arts.units.it]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its structural similarity to the purine core of ATP. This allows for the design of potent and selective competitive inhibitors of these crucial cellular enzymes.[1][2][3] 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a versatile starting material for the synthesis of a variety of substituted pyrimidine derivatives. Its functional groups—the C2 amino group, the C4 and C6 methyl groups, and the C5 carbonitrile—offer multiple handles for chemical modification to generate libraries of potential kinase inhibitors.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, a family of serine/threonine kinases critical for cell cycle regulation.[4][5] Dysregulation of CDK activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[5][6]
Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[7][8][9] By inhibiting CDK2, it is possible to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[6][10]
CDK2 Signaling Pathway
The activity of CDK2 is tightly regulated throughout the cell cycle. In the G1 phase, the Cyclin D-CDK4/6 complex initiates the phosphorylation of the Retinoblastoma protein (Rb).[3][5] This leads to the release of the E2F transcription factor, which promotes the expression of genes required for S phase, including Cyclin E.[3][7] The subsequent formation of the Cyclin E-CDK2 complex further phosphorylates Rb, leading to full E2F activation and commitment to DNA replication.[4][8] Inhibition of CDK2 disrupts this cascade, preventing cells from entering the S phase.
Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.
Synthetic Strategy and Experimental Protocols
A common strategy for developing potent CDK inhibitors involves the synthesis of 2,4-diaminopyrimidine derivatives.[1][11] The following outlines a plausible synthetic approach to convert this compound into a 2,4-diaminopyrimidine scaffold, a core structure in many CDK inhibitors. This proposed synthesis involves a two-step process: chlorination of a methyl group followed by nucleophilic aromatic substitution.
Proposed Synthetic Workflow
Caption: Proposed workflow for synthesizing a 2,4-diaminopyrimidine derivative.
Protocol 1: Synthesis of 2,4-diamino-6-methylpyrimidine-5-carbonitrile Derivatives (Hypothetical)
Step 1: Chlorination of this compound
-
Materials: this compound, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl4), Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
To a solution of this compound (1.0 eq) in CCl4, add NCS (1.1 eq) and a catalytic amount of BPO.
-
Heat the reaction mixture to reflux (approx. 77°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chlorinated intermediate.
-
Step 2: Nucleophilic Aromatic Substitution with a Primary Amine
-
Materials: Chlorinated pyrimidine intermediate from Step 1, desired primary amine (e.g., aniline or a derivative), Diisopropylethylamine (DIPEA), n-Butanol, Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
To a solution of the chlorinated intermediate (1.0 eq) in n-butanol, add the desired primary amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120°C for 12-18 hours in a sealed tube. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final 2,4-diaminopyrimidine-5-carbonitrile derivative.
-
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method to determine the in vitro potency of the synthesized compounds against CDK2/Cyclin E.
-
Materials: Recombinant CDK2/Cyclin E, peptide substrate (e.g., Histone H1), ATP, synthesized inhibitor compounds, kinase assay buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the inhibitor dilution, and the recombinant CDK2/Cyclin E enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization, or ELISA).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General experimental workflow for the evaluation of synthesized kinase inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine-based CDK inhibitors from the literature, which are structurally related to the proposed synthetic products. This data illustrates the potential potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | CDK2/Cyclin E | 8 | [1] |
| CDK1/Cyclin B | >1000 | [1] | |
| Compound B | CDK7/Cyclin H | 7.21 | [1] |
| CDK9/Cyclin T1 | 148 | [1] | |
| Compound C | CDK2 | 700 | [12] |
| CDK5 | 200 | [12] |
Note: The compounds listed are representative examples from the cited literature and are not direct products of the provided protocol.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented herein provide a framework for the design and evaluation of novel CDK inhibitors based on a 2,4-diaminopyrimidine scaffold. Through systematic chemical modification and biological testing, it is possible to develop highly potent and selective inhibitors for therapeutic applications in oncology and other diseases driven by aberrant kinase activity.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging approaches to CDK inhibitor development, a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
One-Pot Synthesis of Pyrimidine-5-carbonitrile Derivatives: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine-5-carbonitrile derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, analgesic, bactericidal, and antiviral properties.[1][2] Their structural motif is a key component in numerous therapeutic agents.[3][4] The development of efficient, cost-effective, and environmentally friendly synthetic methods for these compounds is a key objective in medicinal chemistry and drug discovery. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy, offering advantages such as high atom economy, simplified procedures, reduced reaction times, and minimized waste generation.[5][6]
This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for synthesizing pyrimidine-5-carbonitrile derivatives, utilizing a range of catalysts and reaction conditions.
General Reaction Scheme
The one-pot synthesis of pyrimidine-5-carbonitrile derivatives typically involves a three-component condensation reaction between an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and an amidine source (e.g., urea, thiourea, or benzamidine hydrochloride). The reaction generally proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the desired pyrimidine core.
Application Note 1: DBSA-Catalyzed Synthesis in Aqueous Media
This method highlights a green chemistry approach using p-dodecylbenzenesulfonic acid (DBSA) as a surfactant catalyst in water, an environmentally benign solvent.[2] The use of DBSA enhances the reaction rate and leads to high product yields under mild conditions.[2]
Quantitative Data
| Entry | Aromatic Aldehyde | Amidine Source | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | Urea | 30 | 92 |
| 2 | 4-NO₂-C₆H₄CHO | Urea | 35 | 94 |
| 3 | 4-OCH₃-C₆H₄CHO | Urea | 40 | 88 |
| 4 | C₆H₅CHO | Thiourea | 30 | 90 |
| 5 | 4-Cl-C₆H₄CHO | Phenylurea | 45 | 85 |
Data synthesized from similar reactions described in the literature. Actual results may vary.
Experimental Protocol
-
Preparation: In a 100 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the appropriate urea/thiourea derivative (1 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of water to the flask, followed by p-dodecylbenzenesulfonic acid (DBSA) (10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize from ethanol to obtain the pure pyrimidine-5-carbonitrile derivative.
Application Note 2: MgO-Catalyzed Heterogeneous Synthesis
This protocol employs high-surface-area magnesium oxide (MgO) as an inexpensive, readily available, and effective heterogeneous base catalyst.[7] The key advantages of this method include high conversions, short reaction times, and a clean reaction profile, with the catalyst being easily separable from the reaction mixture.[7]
Quantitative Data
| Entry | Aromatic Aldehyde | Amidine Source | Solvent | Time (h) | Yield (%) |
| 1 | C₆H₅CHO | Benzamidine HCl | CH₃CN | 1.5 | 95 |
| 2 | 4-Cl-C₆H₄CHO | Benzamidine HCl | CH₃CN | 2 | 92 |
| 3 | 4-Me-C₆H₄CHO | Benzamidine HCl | CH₃CN | 1.5 | 96 |
| 4 | 4-NO₂-C₆H₄CHO | Guanidine HCl | CH₃CN | 2.5 | 88 |
| 5 | 3-NO₂-C₆H₄CHO | Benzamidine HCl | CH₃CN | 2 | 90 |
Data sourced from similar reactions described in the literature.[7]
Experimental Protocol
-
Preparation: To a mixture of the aldehyde (2 mmol), amidine hydrochloride (2 mmol), and malononitrile (2 mmol) in a round-bottom flask, add high-surface-area MgO (0.25 g).
-
Solvent Addition: Add 5 mL of acetonitrile (CH₃CN) to the mixture.
-
Reaction: Reflux the mixture with stirring for the time specified in the table. Monitor the reaction's progress by TLC.
-
Catalyst Removal: After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Work-up: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol).
Application Note 3: Solvent-Free Synthesis Using Ammonium Chloride
This method represents a highly efficient and environmentally friendly approach, proceeding under solvent-free conditions with ammonium chloride (NH₄Cl) as a readily available and inexpensive catalyst.[1][8] This protocol is particularly advantageous due to its simplicity and the elimination of volatile organic solvents.[1]
Quantitative Data
| Entry | Aromatic Aldehyde | Amidine Source | Temperature (°C) | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | Urea | 110 | 15 | 94 |
| 2 | 4-OH-C₆H₄CHO | Urea | 110 | 20 | 96 |
| 3 | 4-Cl-C₆H₄CHO | Thiourea | 110 | 15 | 95 |
| 4 | 4-NO₂-C₆H₄CHO | Thiourea | 110 | 10 | 98 |
| 5 | 2-Cl-C₆H₄CHO | Urea | 110 | 20 | 92 |
Data sourced from similar reactions described in the literature.[1]
Experimental Protocol
-
Preparation: In a mortar, thoroughly grind a mixture of the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), urea or thiourea (1.2 mmol), and ammonium chloride (15 mol%).
-
Reaction: Transfer the mixture to a round-bottom flask and heat it in a preheated oil bath at 110 °C for the specified duration. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the solid mass and stir.
-
Purification: Collect the crude product by filtration, wash it with water, and then recrystallize from ethanol or an ethanol/DMF mixture to afford the pure product.
Application Note 4: Microwave-Assisted Green Synthesis
Microwave irradiation offers a significant advantage in reducing reaction times and often improving yields.[9] This protocol details a rapid, green, microwave-mediated synthesis of pyrimidine-5-carbonitrile derivatives in water.[9]
Quantitative Data
| Entry | Aromatic Aldehyde | Amidine Source | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | Benzamidine HCl | 20 | 51 |
| 2 | 4-Cl-C₆H₄CHO | Benzamidine HCl | 20 | 45 |
| 3 | 4-F-C₆H₄CHO | Benzamidine HCl | 20 | 48 |
| 4 | 4-Me-C₆H₄CHO | Benzamidine HCl | 20 | 50 |
| 5 | 2-Cl-C₆H₄CHO | Benzamidine HCl | 20 | 42 |
Data sourced from similar reactions described in the literature.[9]
Experimental Protocol
-
Preparation: In a microwave-safe vial, mix the aromatic aldehyde (1 mmol), malononitrile (1.3 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).
-
Solvent Addition: Add 10 mL of water to the vial.
-
Reaction: Place the vial in a microwave reactor and irradiate at 300 W and 100 °C for 20 minutes.
-
Work-up: Allow the reaction to cool to room temperature.
-
Purification: Filter the resulting precipitate, wash it several times with water, and recrystallize the crude product from ethanol to obtain the pure derivative.[9]
Visualizations
General Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives.
Caption: Reaction mechanism for pyrimidine-5-carbonitrile synthesis.
Experimental Workflow for a Typical One-Pot Synthesis
This diagram outlines the general workflow for the one-pot synthesis protocols described.
Caption: General experimental workflow for one-pot synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
Application Notes and Protocols for the Catalytic Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and its analogs, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. The protocols detailed below are based on established three-component reaction strategies, offering efficient and versatile routes to this class of compounds.
Synthetic Strategy Overview
The catalytic synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is most effectively achieved through a one-pot, three-component reaction. This approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), an aldehyde or ketone, and guanidine or its salt. The reaction proceeds through a cascade of condensation, Michael addition, and cyclization/aromatization steps to afford the desired pyrimidine scaffold. Various catalysts, including solid acids, nanocatalysts, and bases, can be employed to promote this transformation, often under solvent-free or environmentally benign conditions.
A general workflow for the synthesis of these compounds is depicted below.
Caption: General experimental workflow for the three-component synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile analogs.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile analogs using different catalytic systems.
Table 1: Bone Char-nPrN-SO₃H Catalyzed Synthesis of 2-Amino-4-aryl-6-hydroxy-pyrimidine-5-carbonitriles
| Entry | Aldehyde (Ar) | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | 0.4 | 10 | 98 |
| 2 | 4-Br-C₆H₄ | 0.4 | 15 | 95 |
| 3 | 4-F-C₆H₄ | 0.4 | 15 | 94 |
| 4 | 4-NO₂-C₆H₄ | 0.4 | 10 | 96 |
| 5 | 2,4-diCl-C₆H₃ | 0.4 | 20 | 92 |
| 6 | 3-NO₂-C₆H₄ | 0.4 | 15 | 93 |
| 7 | C₆H₅ | 0.4 | 25 | 90 |
Reaction Conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), urea (1.8 mmol), solvent-free, 80 °C.
Table 2: Base-Catalyzed Synthesis of 4-Amino-2,6-diaryl-5-pyrimidinecarbonitriles
| Entry | Aldehyde (Ar) | Amidine | Catalyst | Solvent | Method | Time (h) | Yield (%) |
| 1 | C₆H₅ | Benzamidine HCl | NaOAc | Water | Reflux | 6 | 78 |
| 2 | 4-Me-C₆H₄ | Benzamidine HCl | NaOAc | Water | Reflux | 5 | 85 |
| 3 | 4-MeO-C₆H₄ | Benzamidine HCl | NaOAc | Water | Reflux | 5 | 82 |
| 4 | 4-Cl-C₆H₄ | Benzamidine HCl | NaOAc | Water | Reflux | 6 | 75 |
| 5 | C₆H₅ | Guanidine HCl | NaOAc | Water | Reflux | 8 | 70 |
| 6 | C₆H₅ | Benzamidine HCl | Et₃N | Toluene | MW (300W) | 0.1 | 85 |
| 7 | 4-Me-C₆H₄ | Benzamidine HCl | Et₃N | Toluene | MW (300W) | 0.1 | 92 |
MW = Microwave Irradiation
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-6-hydroxy-pyrimidine-5-carbonitriles using a Solid Acid Catalyst
This protocol is adapted from a method utilizing a bone char-based solid acid catalyst for a solvent-free, three-component reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Urea or Thiourea (1.8 mmol)
-
Bone char-nPrN-SO₃H catalyst (0.4 mol%)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea (1.8 mmol), and bone char-nPrN-SO₃H catalyst (0.4 mol%).
-
Heat the solvent-free mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with hot ethanol (3 x 2 mL).
-
The catalyst can be recovered from the aqueous filtrate by filtration, washed with water and ethanol, and dried for reuse.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-6-hydroxy-pyrimidine-5-carbonitrile derivative.
Protocol 2: Proposed Synthesis of this compound
While a specific catalytic protocol for this exact molecule is not prevalent in the searched literature, a plausible and efficient synthesis can be proposed by combining the principles of the synthesis of 2-amino-4,6-dimethylpyrimidine and the three-component reaction for pyrimidine-5-carbonitriles. This method utilizes acetylacetone as the source of the 4,6-dimethyl groups.
Materials:
-
Acetylacetone (1 mmol)
-
Malononitrile (1 mmol)
-
Guanidine hydrochloride (1 mmol)
-
A suitable basic catalyst (e.g., sodium acetate, triethylamine, or a solid base)
-
Ethanol or a suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add acetylacetone (1 mmol), malononitrile (1 mmol), guanidine hydrochloride (1 mmol), and the chosen catalyst (e.g., sodium acetate, 1.2 mmol) in ethanol (10 mL).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Wash the collected solid with cold ethanol and then water.
-
Dry the product under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Signaling Pathway Involvement of Analogs
Analogs of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and PI3K/mTOR pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a crucial strategy in cancer therapy to cut off the blood supply to tumors.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminopyrimidine-5-carbonitrile analogs.
PI3K/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Caption: Dual inhibition of the PI3K/mTOR signaling pathway by 2-aminopyrimidine-5-carbonitrile analogs.
Application Notes and Protocols: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4,6-dimethylpyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of novel anticancer agents. Its derivatives have demonstrated significant potential by targeting various hallmarks of cancer, including aberrant signaling pathways and uncontrolled cell proliferation. These application notes provide an overview of the utility of this scaffold, detailing the mechanisms of action of its derivatives and providing protocols for their synthesis and biological evaluation.
Key Applications in Cancer Research
Derivatives of this compound have been successfully engineered to inhibit several key proteins and pathways implicated in cancer progression. The core structure allows for modifications at various positions, enabling the fine-tuning of activity and selectivity against specific molecular targets.
Kinase Inhibition: A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] By acting as ATP-competitive inhibitors, these molecules can block the signaling cascades that drive tumor growth and survival.[2][3]
-
VEGFR-2 Inhibition: Several novel pyrimidine-5-carbonitrile derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients.
-
EGFR Inhibition: The pyrimidine-5-carbonitrile core has been incorporated into molecules designed to target the Epidermal Growth Factor Receptor (EGFR), including its wild-type (WT) and mutant forms (e.g., T790M).[5][6] Inhibition of EGFR is a validated strategy in the treatment of various cancers, such as non-small cell lung cancer.[5]
-
PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation that is frequently overactive in cancer.[7][8] Derivatives of this compound have been developed to inhibit key components of this pathway, leading to the induction of apoptosis in cancer cells.[7][8]
Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, these compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[4][5][7] Mechanistic studies have revealed that these effects are often mediated by the activation of caspases, key executioners of apoptosis, and by halting the cell cycle at specific phases, such as G2/M or S phase, thereby preventing cancer cell replication.[4][5][7][9]
Data Presentation: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
The following tables summarize the in vitro anticancer activity of representative this compound derivatives from published studies.
Table 1: Cytotoxic Activity (IC50, µM) Against Various Cancer Cell Lines
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | Reference |
| 11b | 3.37 | 4.14 | 3.04 | 2.4 | - | [6] |
| 11e | 1.14 | 1.54 | - | - | - | [4] |
| 10b | - | 7.68 | 3.56 | 5.85 | - | [5] |
| 7f | - | - | - | - | Potent Activity | [7] |
| Erlotinib (Ref.) | - | 5.27 | 0.87 | 1.12 | - | [5][6] |
| Sorafenib (Ref.) | 8.96 | 11.83 | - | - | - | [4] |
Table 2: Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 11b | EGFRWT | 0.09 | [6] |
| 11b | EGFRT790M | 4.03 | [6] |
| 11e | VEGFR-2 | 0.61 | [4] |
| 12b | VEGFR-2 | 0.53 | [4] |
| 7f | PI3Kδ | 6.99 | [7] |
| 7f | PI3Kγ | 4.01 | [7] |
| 7f | AKT-1 | 3.36 | [7] |
| Sorafenib (Ref.) | VEGFR-2 | 0.19 | [4] |
| Erlotinib (Ref.) | EGFRWT | - | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles
This protocol outlines a three-component reaction for the synthesis of the pyrimidine-5-carbonitrile scaffold.[10]
Objective: To synthesize 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivatives.
Materials:
-
α-cyanoketone
-
Aldehyde
-
Guanidine salt (e.g., guanidine nitrate, guanidine hydrochloride)[11]
-
Aqueous alkaline medium (e.g., sodium carbonate, sodium hydroxide)[11]
-
Ethanol or Isopropanol for crystallization
Procedure:
-
In a round-bottom flask, dissolve the guanidine salt and the alkaline base in water.
-
To this solution, add the α-cyanoketone and the aldehyde.
-
Heat the reaction mixture to 50-100°C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, dilute the mixture with water to induce precipitation.
-
Wash the crude product with cold water and then dry it.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or isopropanol.
Caption: Synthetic workflow for pyrimidine-5-carbonitriles.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials | MDPI [mdpi.com]
- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-alkylation of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile, a critical reaction in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the alkylation of related aminopyrimidine derivatives and offer a starting point for reaction optimization.
Introduction
N-alkylation of the amino group on the pyrimidine ring is a fundamental transformation in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The introduction of alkyl groups can significantly modulate the physicochemical properties, pharmacological activity, and metabolic stability of the parent molecule. This document details a general procedure for the N-alkylation of this compound using alkyl halides.
Experimental Protocols
General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl iodide)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., Acetonitrile) to dissolve or suspend the starting material.
-
Add the base (1.5 - 3.0 equivalents). Common bases include cesium carbonate or potassium carbonate.[1][2]
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the amino group.
-
Slowly add the alkylating agent (1.1 - 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Note on Regioselectivity: Alkylation can potentially occur at the exocyclic amino group or the ring nitrogen atoms. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity. Careful characterization of the product is essential to confirm the site of alkylation.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of similar aminopyrimidine and related heterocyclic compounds, which can serve as a reference for optimizing the N-alkylation of this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodohexane | Cs₂CO₃ | CH₃CN | 70 | 16 | Varies | [1] |
| Methyl Iodide | Cs₂CO₃ | CH₃CN | RT | 16 | 96 | [1] |
| Benzyl Iodide | Cs₂CO₃ | CH₃CN | 50 | 16 | 68 | [1] |
| Methyl Iodide | 10% Alcoholic KOH | Alcohol | Reflux | N/A | Good | [3] |
| Various Halides | K₂CO₃ | DMF (catalytic) | 130 (Microwave) | N/A | High | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation experiment.
Caption: General workflow for the N-alkylation of this compound.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants and conditions leading to the product.
Caption: Key components and conditions for the N-alkylation reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is a one-pot, three-component condensation reaction. This reaction involves the cyclocondensation of a β-dicarbonyl compound (acetylacetone), an active methylene nitrile (malononitrile), and a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) in the presence of a base.
Q2: What is the role of the base in this reaction?
A2: The base plays a crucial role in deprotonating the active methylene group of malononitrile and the guanidine salt, facilitating their nucleophilic attack and subsequent cyclization to form the pyrimidine ring. Common bases include sodium carbonate, sodium ethoxide, or other alkali metal hydroxides and carbonates.
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out in a suitable solvent such as ethanol or in an aqueous alkaline medium.[1][2] Optimal temperatures are typically elevated, in the range of 95-100°C, to ensure a reasonable reaction rate and good yields.[1] Reaction times can vary from a few hours to several hours depending on the specific conditions.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization from a suitable solvent, such as isopropanol or ethanol.[3] In some cases, column chromatography may be necessary to remove persistent impurities.[3] The use of activated carbon can be effective for decolorizing the product solution before recrystallization.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: Molar ratios of reactants are critical. | 1. Ensure equimolar or a slight excess of the guanidine salt and malononitrile relative to acetylacetone. |
| 2. Ineffective Base: The chosen base may not be strong enough or may be of poor quality. | 2. Use a freshly prepared solution of a suitable base like sodium ethoxide or high-purity sodium carbonate. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.[1] | 3. Increase the reaction temperature to the optimal range of 95-100°C.[1] | |
| 4. Presence of Water (for non-aqueous reactions): Water can interfere with the reaction. | 4. Ensure all reactants and solvents are anhydrous if using a non-aqueous system. | |
| Formation of Side Products/Impurities | 1. Side Reactions of Malononitrile: Malononitrile can self-polymerize or undergo other side reactions in the presence of a strong base. | 1. Add the base portion-wise or slowly to control the reaction rate and minimize side reactions. |
| 2. Incomplete Cyclization: The reaction may not have gone to completion. | 2. Increase the reaction time or temperature to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 3. Decomposition of Reactants or Product: Prolonged heating at high temperatures can lead to decomposition. | 3. Optimize the reaction time to avoid unnecessary heating after the reaction is complete. | |
| Product is Colored (Yellowish or Brownish) | 1. Formation of Chromophoric Impurities: Side reactions can generate colored byproducts. | 1. Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities.[1] |
| 2. Air Oxidation: The product or intermediates may be sensitive to air oxidation at high temperatures. | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Crystallization | 1. Product is too Soluble in the Reaction Mixture: The product may not precipitate upon cooling. | 1. Concentrate the reaction mixture by removing some of the solvent. Add a non-solvent to induce precipitation. |
| 2. Oily Product Formation: The product may separate as an oil instead of a solid. | 2. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related pyrimidine derivatives.[1][2][3]
Materials:
-
Acetylacetone
-
Malononitrile
-
Guanidine Hydrochloride
-
Sodium Carbonate
-
Ethanol
-
Activated Carbon
-
Hydrochloric Acid (for neutralization if needed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (1 equivalent), malononitrile (1 equivalent), and guanidine hydrochloride (1 equivalent) in ethanol.
-
To this mixture, add sodium carbonate (2 equivalents) and stir at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash it with cold ethanol.
-
If the product does not precipitate, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes before filtering through celite.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Purification of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | Too much solvent was used: The solution is not supersaturated upon cooling.[1][2] | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[2] - To confirm if excess solvent is the issue, evaporate a small sample of the mother liquor. A significant amount of solid residue indicates that much of the product remains in solution.[3] |
| Inappropriate solvent choice: The compound is too soluble in the solvent even at low temperatures.[3] | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] - Consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[4][5] | |
| Premature crystallization during hot filtration: The compound crystallizes in the funnel or filter paper. | - Use a heated filter funnel to prevent cooling.[3] - Add a slight excess of hot solvent before filtration to keep the compound dissolved. This excess can be evaporated after filtration.[5] | |
| Compound "Oils Out" Instead of Crystallizing | Solution is too concentrated or cooled too quickly: The compound comes out of solution above its melting point. | - Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[6] - Insulate the flask to encourage gradual cooling.[6] |
| Significant impurities present: Impurities can lower the melting point of the mixture and inhibit crystal lattice formation. | - Consider pre-purification with an activated charcoal treatment if colored impurities are present. - If impurities are persistent, column chromatography may be necessary before recrystallization.[4] | |
| Crystals Do Not Form Upon Cooling (Supersaturation) | Lack of nucleation sites: Crystal growth has not been initiated. | - Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[1][2] - Add a "seed crystal" of the pure compound to induce crystallization.[1][6] - Cool the solution in an ice bath to further decrease solubility, but do so slowly to avoid rapid precipitation.[1][3] |
| Product is Still Impure After Recrystallization | Impurities have similar solubility profiles: The chosen solvent does not effectively separate the compound from the impurities. | - Perform a second recrystallization using a different solvent or solvent system.[4] - If the impurity is known, choose a solvent that has a very different solubility for the compound versus the impurity. |
| Crystals crashed out too quickly: Rapid crystal formation can trap impurities within the crystal lattice.[6] | - Ensure the solution cools slowly and undisturbed. Rapid cooling can lead to the formation of small, impure crystals.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: While a specific solvent for this exact compound is not widely published, good starting points for pyrimidine derivatives include ethanol, isopropanol, acetone, and water.[4][7][8][9] Solvent mixtures, such as ethyl acetate/hexane or toluene, can also be effective.[4][10][11] A systematic solvent screening is the best approach to identify the ideal solvent or solvent system.
Q2: How do I perform a solvent screening for recrystallization?
A2: To perform a solvent screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound completely at its boiling point.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large amount of crystals.
Q3: My compound is colored. How can I remove the color during recrystallization?
A3: If the colored material is an impurity, you can often remove it by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Add the charcoal, swirl the solution for a few minutes, and then filter the hot solution through celite or fluted filter paper to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.
Q4: What is a two-solvent recrystallization and when should I use it?
A4: A two-solvent recrystallization is used when no single solvent is ideal. It involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[5] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5] This method is useful for compounds that are either too soluble or too insoluble in common single solvents.
Q5: How can I improve the recovery yield of my recrystallization?
A5: To improve yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[1][3] After allowing the solution to cool to room temperature, cool it further in an ice bath to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes will need to be determined experimentally.
1. Solvent Selection:
-
Based on the FAQ for solvent screening, determine the most suitable solvent or solvent pair. For 2-amino-pyrimidine derivatives, ethanol, isopropanol, or an ethyl acetate/hexane mixture are good starting points.[4][8]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stirrer and the chosen solvent.
-
Heat the mixture on a hot plate with stirring. Add the solvent in portions until the compound just dissolves completely at the boiling point of the solvent.[1]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[3][5]
-
Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
4. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for the formation of pure crystals.[3]
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[3]
5. Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
6. Drying:
-
Dry the purified crystals. This can be done by air drying on the filter paper or for a more thorough drying, in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow and Troubleshooting
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot, three-component condensation reaction. This reaction involves the base-catalyzed condensation of acetylacetone, malononitrile, and a guanidine salt (such as guanidine hydrochloride or guanidine nitrate).
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is typically carried out in a protic solvent, such as ethanol or water, in the presence of a base. The base can be an alkali metal hydroxide (e.g., NaOH, KOH), an alkoxide (e.g., sodium ethoxide), or a carbonate (e.g., K2CO3). The reaction is often heated to reflux to ensure completion.
Q3: I am seeing a low yield of the desired product. What are the potential causes?
A3: Low yields can result from several factors:
-
Suboptimal Base: The choice and amount of base are critical. Insufficient base may lead to incomplete reaction, while an excessively strong base can promote side reactions.
-
Reaction Temperature and Time: The reaction may require heating to proceed at an adequate rate. Ensure the reaction has been allowed to proceed for a sufficient amount of time, monitoring by TLC is recommended.
-
Purity of Starting Materials: Impurities in acetylacetone, malononitrile, or the guanidine salt can interfere with the reaction.
-
Formation of Side Products: The presence of competing reaction pathways can consume starting materials and reduce the yield of the desired product.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol, isopropanol, or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide: Common Side Products and Their Mitigation
A key challenge in the synthesis of this compound is the formation of side products. The following guide details the most common impurities, the mechanisms of their formation, and strategies to minimize their presence.
| Side Product | Structure | Potential Cause | Troubleshooting and Mitigation |
| 2-Amino-4,6-dimethylbenzene-1,3-dicarbonitrile | Not available | Self-condensation of malononitrile followed by reaction with acetylacetone under basic conditions. | - Control Stoichiometry: Use a precise 1:1 molar ratio of acetylacetone to malononitrile.- Slow Addition of Base: Add the base portion-wise or slowly to the reaction mixture to avoid localized high concentrations that can promote malononitrile self-condensation.- Lower Reaction Temperature: If this side product is prevalent, consider running the reaction at a lower temperature, though this may require a longer reaction time. |
| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not available | Reaction of acetylacetone with malononitrile in the absence of guanidine, or if the guanidine addition is delayed. This can be more prevalent in aqueous basic conditions where hydrolysis of malononitrile to cyanoacetamide can occur, which then reacts with acetylacetone. | - One-Pot Protocol: Ensure all three components (acetylacetone, malononitrile, and guanidine) are present at the start of the reaction.- Anhydrous Conditions: Using an anhydrous solvent like absolute ethanol and a non-aqueous base (e.g., sodium ethoxide) can minimize the formation of this pyridone byproduct. |
| Unreacted Starting Materials | Acetylacetone, Malononitrile, Guanidine | Incomplete reaction. | - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to ensure it has gone to completion.- Optimize Base: The choice and amount of base can significantly impact the reaction rate. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is a representative procedure for the synthesis of the target compound.
Materials:
-
Acetylacetone
-
Malononitrile
-
Guanidine Hydrochloride
-
Sodium Ethoxide
-
Absolute Ethanol
-
Hydrochloric Acid (for neutralization)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.
-
Add sodium ethoxide to the ethanol and stir until dissolved.
-
To this solution, add equimolar amounts of acetylacetone, malononitrile, and guanidine hydrochloride.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the formation of common side products.
Caption: Main synthetic pathway to the target product.
Caption: Formation of a common benzene-based side product.
Caption: Formation of a common pyridone side product.
Technical Support Center: Pyrimidine-5-Carbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-5-carbonitrile derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for pyrimidine-5-carbonitrile synthesis is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, including suboptimal reaction conditions, inefficient catalysis, or the nature of your starting materials. Here are key areas to investigate:
-
Catalyst Choice and Activity: The catalyst plays a crucial role in the cyclocondensation reaction. Ensure your catalyst is active and appropriate for the specific reactants. For instance, p-dodecylbenzenesulfonic acid (DBSA) has been shown to increase the reaction rate and yield in water.[1] Similarly, bone char-nPrN-SO3H has been used as an efficient and reusable catalyst under solvent-free conditions.[2][3] If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[4]
-
Reaction Conditions:
-
Temperature: The reaction may require optimization of the temperature. For bone char-catalyzed synthesis, 80°C under solvent-free conditions was found to be optimal.[2][5] Lower temperatures can lead to incomplete conversion, while excessively high temperatures may promote the formation of side products.[5]
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. While ethanol is commonly used, solvent-free conditions have proven effective in improving yields for certain substrates.[2][4][6] Aqueous conditions have also been successfully employed.[1][7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration to proceed to completion.[4]
-
-
Reactant Purity and Substituent Effects:
-
Impurities in your starting materials (aromatic aldehydes, malononitrile, and urea/thiourea) can inhibit the reaction.[4] Ensure all reactants are of high purity.
-
The electronic properties of substituents on the aromatic aldehyde can influence the yield. Electron-withdrawing groups tend to enhance the product yield, while electron-donating groups may decrease it.[8]
-
Q2: I am observing the formation of significant side products in my reaction mixture. What are these byproducts and how can I minimize them?
Side product formation is a common issue. A frequent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP), which is often yellow and highly fluorescent. This occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired pyrimidine synthesis pathway.[4]
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower, optimized temperature can significantly reduce the formation of the DHP byproduct.[4][5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[4] Experiment with different catalysts to find one that favors the formation of pyrimidine-5-carbonitrile.
-
Order of Reagent Addition: In some cases, adding the urea or thiourea last can help minimize its decomposition into ammonia, thereby reducing the formation of the DHP byproduct.[4]
Q3: The purification of my crude pyrimidine-5-carbonitrile is proving difficult. What are the recommended purification methods?
Effective purification is critical to obtaining a high-purity product. The following methods are commonly employed:
-
Recrystallization: This is a widely used and effective technique for purifying solid pyrimidine derivatives.[5] A common method involves filtering the crude product, washing it with cold water, and then recrystallizing from a suitable solvent system, such as a mixture of ethyl acetate and n-hexane (e.g., in a 1:3 ratio).[8] Hot ethanol is also frequently used for washing the filtered product.[2]
-
Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography may be necessary. The choice of stationary and mobile phases will depend on the specific properties of the synthesized derivative.
Q4: How can I confirm the successful synthesis and purity of my pyrimidine-5-carbonitrile derivative?
A combination of spectroscopic and analytical techniques is essential for product characterization and purity assessment:
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, such as those for NH and NH2 groups (around 3300-3500 cm⁻¹), the C≡N (nitrile) group (around 2200-2230 cm⁻¹), and C=N and C=C bonds (around 1550-1650 cm⁻¹).[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation. The proton NMR should show characteristic signals for aromatic protons, as well as protons from amino and other substituent groups.[6][8]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound, indicated by the molecular ion peak (M⁺).[6]
-
-
Analytical Methods:
-
Melting Point Determination: A sharp and uncorrected melting point that matches literature values can be an indicator of purity.[8]
-
Elemental Analysis: Comparing the calculated elemental composition (C, H, N) with the experimentally determined values can verify the empirical formula of the product.[7]
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and assess the purity of the final product.[2][8]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of pyrimidine-5-carbonitrile derivatives under different catalytic systems.
Table 1: Effect of Catalyst on Yield in Aqueous Media
| Catalyst | Aromatic Aldehyde | Urea/Thiourea | Yield (%) | Reference |
| Conc. H₂SO₄ (in ethanol) | Substituted Benzaldehydes | Substituted Urea | Moderate | [1] |
| DBSA (in water) | Substituted Benzaldehydes | Substituted Urea | High (up to 90%) | [1] |
Table 2: Solvent-Free Synthesis Conditions and Yields
| Catalyst | Aromatic Aldehyde | Urea/Thiourea | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Chloride | Substituted Benzaldehydes | Urea/Thiourea | 110 | 4h | 75-82% | [8] |
| Bone char-nPrN-SO₃H | 4-chlorobenzaldehyde | Urea | 80 | - | High | [2] |
| Magnetic nano Fe₃O₄ | Substituted Aldehydes | Benzamidine HCl | - | - | Good | [9] |
Experimental Protocols
General Procedure for One-Pot Three-Component Synthesis of Pyrimidine-5-carbonitrile Derivatives:
This protocol is a generalized procedure based on common methodologies.[2][8] Researchers should consult the specific literature for precise amounts and conditions for their target molecule.
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and the chosen catalyst (e.g., bone char-nPrN-SO₃H, 0.4 mol%).[2]
-
Reaction: The reaction mixture is then heated, for example, at 80-110°C under solvent-free conditions or refluxed in a suitable solvent like water or ethanol.[2][8]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2][8]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Crushed ice or cold water is added to precipitate the solid product.[2][8]
-
Purification: The crude product is collected by filtration, washed with cold water, and then with a solvent like hot ethanol.[2][8] Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate:n-hexane).[8]
-
Characterization: The structure and purity of the final product are confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and by determining its melting point.[6][8]
Visualizations
Caption: General experimental workflow for the synthesis of pyrimidine-5-carbonitrile.
Caption: Troubleshooting guide for low reaction yield in pyrimidine-5-carbonitrile synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy Pyrimidine-4-carbonitrile | 42839-04-3 [smolecule.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ias.ac.in [ias.ac.in]
- 9. growingscience.com [growingscience.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields are a common issue in the synthesis of pyrimidine derivatives. Several factors can contribute to this problem. Here's a systematic approach to troubleshooting:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While traditional methods may use strong Brønsted acids, these can sometimes lead to side reactions. It is advisable to screen different catalysts.[1]
-
Recommendation: Experiment with Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates. Optimize the catalyst loading for your specific reaction conditions.
-
-
Incorrect Reaction Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts.
-
Recommendation: If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if significant byproduct formation is observed, lowering the temperature might be beneficial.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Inappropriate Solvent: The polarity of the solvent plays a crucial role in the reaction's success.
-
Recommendation: Polar solvents like ethanol and acetonitrile are generally preferred.[1] Experimenting with different solvents or even solvent-free conditions can lead to improved yields.
-
-
Purity of Reagents: Impurities in the starting materials (acetylacetone, malononitrile, and guanidine salt) can lead to undesirable side reactions and reduce the yield of the target molecule.
-
Recommendation: Ensure all reagents are of high purity. If necessary, purify the starting materials before use.
-
-
Steric Hindrance: Bulky substituents on the reactants can hinder the reaction.
-
Recommendation: While not directly applicable to the methyl groups in the target molecule, if you are adapting this synthesis for other derivatives, consider that steric hindrance may necessitate longer reaction times or more forcing conditions.[2]
-
Problem 2: Formation of Significant Byproducts
Q: I am observing significant impurity peaks in my HPLC/TLC analysis. What are the likely side products and how can I minimize their formation?
A: The formation of byproducts is a common challenge in multicomponent reactions. Here are some potential side products and strategies to mitigate them:
-
Hantzsch-type Dihydropyridines: Under certain conditions, a competing reaction can lead to the formation of a 1,4-dihydropyridine derivative instead of the desired pyrimidine. This is more common when urea is used as the nitrogen source, but can also occur with guanidine.[2]
-
Mitigation:
-
Control Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can reduce the formation of this byproduct.[2]
-
Catalyst Choice: The selection of an appropriate catalyst can influence the reaction pathway.
-
-
-
Polymerization of Reactants: Aldehydes and nitriles can be prone to self-condensation or polymerization, especially under strongly acidic or basic conditions.
-
Mitigation:
-
Use a Milder Catalyst: Switching to a milder catalyst can reduce polymerization.
-
Slow Addition: Add the more reactive component (e.g., malononitrile) slowly to the reaction mixture.
-
-
-
Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates. If the final cyclization and aromatization steps are not complete, these intermediates may be present in the final product mixture.
-
Mitigation:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to ensure complete conversion.
-
Optimize Catalyst: A more efficient catalyst can promote the final cyclization.
-
-
Problem 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What are the recommended purification methods?
A: Effective purification is crucial to obtain this compound with high purity.
-
Crystallization: This is often the most effective method for purifying the final product.
-
Recommended Solvents: Isopropanol or ethanol are commonly used for crystallization.[3] Experiment with solvent/anti-solvent systems to achieve optimal crystal formation and purity.
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable alternative.
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The exact ratio will need to be determined by TLC analysis.
-
-
Washing: After filtration, washing the crude product with a suitable solvent can remove some impurities.
-
Recommendation: Washing the filter cake with a small amount of cold solvent (the same one used for the reaction or crystallization) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a three-component condensation reaction. The mechanism involves a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization of an intermediate.[3]
Q2: Which guanidine salt should I use: guanidine hydrochloride or guanidine nitrate?
A2: Both guanidine hydrochloride and guanidine nitrate can be used in this synthesis. The choice may depend on factors such as cost, availability, and the specific reaction conditions. In some cases, the nature of the counter-ion can influence the reaction.
Q3: What is the role of the base in this reaction?
A3: A base is often used to neutralize the acid salt of guanidine (e.g., guanidine hydrochloride), generating the free guanidine base which is the active nucleophile in the cyclization step. Common bases include sodium carbonate or sodium ethoxide.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, multicomponent reactions of this type have been successfully carried out under solvent-free conditions, often with microwave irradiation. This approach can offer advantages in terms of reduced reaction times and environmental impact.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Develop a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the starting materials, intermediates, and the final product.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles (General Trends)
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Brønsted Acid (e.g., HCl) | Ethanol | Reflux | 40-70 | [1] |
| Lewis Acid (e.g., Yb(OTf)₃) | Solvent-free | 80-100 | 70-90+ | General knowledge from multicomponent reaction literature |
| Base (e.g., NaOEt) | Ethanol | Reflux | 60-85 | General knowledge from pyrimidine synthesis |
| Microwave Irradiation | Solvent-free | 100-120 | 75-95 | General knowledge from multicomponent reaction literature |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Acetylacetone
-
Malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for workup, if necessary)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Reagents: To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 15-20 minutes at room temperature. Then, add acetylacetone (1.0 equivalent) followed by the slow addition of malononitrile (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from isopropanol or ethanol to yield this compound as a solid.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
challenges in the scale-up of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Synthesis
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthesis often involves the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[1] Here are key areas to investigate:
-
Reaction Temperature: Temperature plays a critical role. Temperatures below 50°C may result in commercially unusable yields, while increasing the temperature to an optimal range of 95-100°C can significantly improve yields.[1]
-
Alkali Choice and Addition: The type of alkali and its addition method can impact the reaction. While various alkalis like alkali metal hydroxides and carbonates can be used, sodium carbonate is often preferred due to its low cost and reduced risk of excessive alkalinity.[1] The timing of alkali addition, whether all at once at the beginning or gradually, can be adjusted for operational convenience without significantly affecting recovery.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as guanidine salts and acetylacetone. Impurities can lead to side reactions and lower the yield of the desired product.
-
Reaction Time: The reaction time is crucial. A shorter reaction cycle of about 2 hours has been shown to be effective on a plant scale, a significant improvement over previous methods requiring around 6 hours.[1]
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A2: Side product formation is a common challenge during scale-up. In the synthesis of pyrimidine derivatives, several side reactions can occur:
-
Incomplete Cyclization: The three-component reaction involves condensation, nucleophilic addition, cyclization, and aromatization.[2] If the reaction conditions are not optimal, intermediate products of these steps may remain, leading to a complex product mixture.
-
Self-Condensation of Reactants: Starting materials like acetylacetone can undergo self-condensation under certain conditions.
-
Hydrolysis of the Nitrile Group: The carbonitrile group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures, forming a carboxylic acid or amide.
To minimize side reactions:
-
Strict pH Control: Maintain the pH within the optimal range for the reaction. For related syntheses, a pH range of 5-10 has been noted.
-
Temperature Management: Avoid excessive temperatures that can promote side reactions and decomposition.
-
Stoichiometry: Ensure the correct molar ratios of the reactants.
Product Isolation & Purification
Q3: What are the recommended methods for purifying this compound, especially at a larger scale?
A3: Purification is crucial to obtain a high-purity product. Common methods include:
-
Crystallization: This is a widely used and scalable technique. Solvents like isopropanol or ethanol have been successfully used for the crystallization of similar 2-amino-4,6-diarylpyrimidine-5-carbonitriles.[2]
-
Column Chromatography: While effective at the lab scale, column chromatography can be less practical and more expensive for large-scale production.
-
Washing and Filtration: After initial precipitation, washing the filter cake with appropriate solvents can remove impurities. For instance, washing with a brine solution and then water has been used in the synthesis of the parent compound.[1]
Experimental Protocols
General Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is for the parent compound and can be adapted for the 5-carbonitrile derivative by using appropriately substituted starting materials.
-
Reaction Setup: To a suitable reactor, add 250 parts of water, 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetyl acetone.[1]
-
Reaction: Heat the slurry to 50-55°C for 6 hours.[1] Alternatively, for a faster reaction, heat to 95-100°C for 2 hours.[1]
-
Cooling and Dilution: Cool the slurry to room temperature and dilute it with water.[1]
-
Crystallization: Further cool the mixture to 10°C and hold for 1 hour to allow for crystallization.[1]
-
Filtration and Washing: Filter the product. Wash the filter cake with a 25% brine solution at 5-10°C and then with cold water.[1]
-
Drying: Dry the product at 50°C.[1]
Synthesis Workflow
Caption: General workflow for the synthesis of 2-Amino-4,6-dimethylpyrimidine.
Data Presentation
Table 1: Impact of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| < 50 | Longer | Lower | Lower | [1] |
| 50-55 | 6 | Good | Substantially high | [1] |
| 95-100 | 2 | ~85 | 99.2 | [1] |
Safety Considerations
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: Scaling up chemical reactions introduces new safety challenges. Key considerations include:
-
Exothermic Reactions: The condensation reaction can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Handling of Reagents: Guanidine salts can be hazardous. Acetylacetone is flammable. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
-
Pressure Build-up: If the reaction is carried out in a closed system, be aware of potential pressure build-up, especially at elevated temperatures.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
preventing byproduct formation in the synthesis of pyrimidine-5-carbonitriles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to byproduct formation during the synthesis of pyrimidine-5-carbonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of pyrimidine-5-carbonitriles, particularly in three-component reactions?
A1: The most frequent byproducts are typically Knoevenagel adducts or open-chain ureides.[1] In reactions like the Biginelli synthesis, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This DHP forms when two equivalents of the β-ketoester (or active methylene compound) react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures.[2] Hydrolysis of intermediates can also lead to unwanted side products, especially if reaction conditions are not strictly anhydrous.[1]
Q2: How do reaction conditions influence the formation of these byproducts?
A2: Reaction conditions are critical. Key parameters to control include:
-
Temperature: Higher temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts and promote the decomposition of reagents like urea.[2] Running the reaction at a lower temperature can significantly reduce the formation of these byproducts.[2]
-
Anhydrous Conditions: The presence of water can cause the hydrolysis of sensitive intermediates, such as the imidate salt in a Pinner synthesis, leading to ester byproducts instead of the desired pyrimidine.[1] It is crucial to use anhydrous solvents and thoroughly dried glassware.[1][3]
-
Catalyst Choice: The type and amount of catalyst can influence the selectivity between the desired reaction pathway and side reactions.[2][4] For instance, some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[2]
-
Stoichiometry: While a 1:1:1 molar ratio is standard for many three-component reactions, using a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields and minimize byproducts.[4]
Q3: My reaction has a very low yield, and I suspect hydrolysis is the issue. What are the signs and how can it be prevented?
A3: Low yields are a strong indicator of competing side reactions, with hydrolysis being a primary culprit. The most critical preventative measure is to maintain strict anhydrous conditions.[1] This involves using freshly distilled, anhydrous solvents (e.g., ethanol, dioxane), oven-drying all glassware, and running the reaction under an inert atmosphere like Nitrogen or Argon.[1][3] The purity of reagents is also vital, as hygroscopic starting materials can introduce water into the system.[2]
Q4: Can the order of reagent addition affect the outcome of the reaction?
A4: Yes, the order of addition can influence the reaction pathway. For example, in the Biginelli reaction, adding the urea component last may help minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch dihydropyridine byproduct.[2]
Q5: What are the best purification strategies to remove persistent byproducts?
A5: The choice of purification technique depends on the properties of the desired product and the impurities.
-
Recrystallization: This is often the most effective method for removing impurities, provided a suitable solvent or solvent system can be identified.[2][5] The ideal solvent should dissolve the compound when hot but sparingly at room temperature.[6]
-
Column Chromatography: For impurities with similar solubility profiles to the product, column chromatography over silica gel is a more suitable technique.[5][6] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[7]
-
Washing: After filtration, washing the collected solid with a cold, appropriate solvent can remove adhering impurities.[7]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of pyrimidine-5-carbonitriles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield and formation of a major byproduct (e.g., Knoevenagel adduct or Hantzsch DHP) [1][2] | 1. Reaction temperature is too high, favoring the Hantzsch pathway.[2]2. Decomposition of urea/thiourea into ammonia.[2]3. Suboptimal catalyst or catalyst loading.[4]4. Incorrect stoichiometry.[4] | 1. Lower the reaction temperature and monitor progress by TLC.[2]2. Consider adding the urea/thiourea component last.[2]3. Experiment with different Lewis or Brønsted acid catalysts.[2][4]4. Use a slight excess (1.2-1.5 eq.) of the urea/thiourea.[4] |
| Product is contaminated with hydrolyzed starting materials or intermediates [3] | 1. Moisture contamination in reagents or glassware.[3]2. Use of non-anhydrous solvents.[1]3. Hydrolysis during the workup procedure.[3] | 1. Ensure all glassware is thoroughly oven-dried.[1]2. Use freshly distilled, anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).[1][3]3. Quench the reaction mixture by pouring it onto ice or into a cold basic solution (e.g., NaHCO₃) to neutralize acidic byproducts that catalyze hydrolysis.[3] |
| Reaction is sluggish or does not go to completion [2][3] | 1. Inactive or insufficient catalyst.[2]2. Low reaction temperature or insufficient reaction time.[3]3. Poor solubility of starting materials.[3]4. Impurities in the starting materials inhibiting the reaction.[2][4] | 1. Ensure the catalyst is active; regenerate if necessary.[2]2. Moderately increase the temperature or extend the reaction time, monitoring by TLC.[3]3. Choose a solvent that ensures all reactants are well-dissolved or suspended.[3]4. Use high-purity starting materials.[4] |
| Formation of uncyclized, open-chain intermediates [1] | 1. Insufficient activation of the carbonyl group for intramolecular cyclization.[1]2. Steric hindrance preventing ring closure.[2] | 1. Increase the concentration or strength of the acid catalyst.[1]2. Increase the reaction temperature to provide the necessary activation energy.[1]3. If steric hindrance is suspected, consider using a more reactive dicarbonyl equivalent.[2] |
Quantitative Data on Byproduct Formation
The following table summarizes the influence of reaction temperature on the product distribution between the desired Biginelli product (DHPM) and the Hantzsch byproduct (DHP), illustrating a common strategy for minimizing byproduct formation.
| Reaction Temperature | Yield of Desired Product (DHPM) | Yield of Byproduct (DHP) | Reference |
| High Temperature | Lower | Higher | [2] |
| Low Temperature | Higher | Significantly Reduced | [2] |
Note: Specific yields are highly dependent on the substrates, catalyst, and solvent used. The trend of lower temperatures favoring the desired product over the Hantzsch byproduct is a key optimization parameter.
Experimental Protocols
Protocol 1: Three-Component Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
This protocol is based on a common and efficient one-pot method for synthesizing the pyrimidine-5-carbonitrile core, optimized to minimize byproduct formation.[8][9]
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)[9]
-
Urea or Thiourea (1.8 mmol)[9]
-
Catalyst (e.g., Ammonium Chloride, p-Dodecylbenzenesulfonic acid)[10][11]
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the catalyst.[9]
-
Reaction Conditions: If using a solvent, add it to the flask. Stir the mixture vigorously. Heat the reaction to the optimized temperature (e.g., 80°C for solvent-free conditions or reflux for solvent-based reactions).[9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the reaction was performed without a solvent, add distilled water or ethanol to the mixture.[9] Pour the mixture into crushed ice to precipitate the solid product.[10]
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.[10]
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., an ethyl acetate/n-hexane mixture) to obtain the pure pyrimidine-5-carbonitrile derivative.[10]
Protocol 2: Purification by Recrystallization
This protocol provides a general framework for purifying the synthesized pyrimidine-5-carbonitrile.
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the crude product has high solubility when hot and low solubility when cold. Common solvents include ethanol, acetone, or mixtures like ethyl acetate/hexane.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[7]
-
Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.[7]
Visualizations
Caption: General workflow for the three-component synthesis of pyrimidine-5-carbonitriles.
Caption: Competing reaction pathways leading to desired product versus Hantzsch byproduct.
Caption: Troubleshooting workflow for optimizing pyrimidine-5-carbonitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
stability issues of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is its susceptibility to hydrolysis. The electron-withdrawing nature of the pyrimidine ring and the presence of the nitrile group make the molecule prone to degradation in the presence of acid and water. The two main potential degradation pathways are hydrolysis of the nitrile group and, to a lesser extent, potential reactions involving the amino group or the pyrimidine ring itself under harsh acidic conditions.
Q2: What is the expected degradation pathway of this compound in an acidic solution?
A2: Under acidic conditions, the most probable degradation pathway involves the hydrolysis of the 5-carbonitrile group.[1][2][3][4][5] This is a two-step process:
-
Amide Formation: The nitrile group is first hydrolyzed to a carboxamide, forming 2-Amino-4,6-dimethyl-5-pyrimidinecarboxamide.
-
Carboxylic Acid Formation: The intermediate amide is then further hydrolyzed to the corresponding carboxylic acid, yielding 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid.
The pyrimidine ring itself is generally more stable, but prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to ring-opening or other secondary degradation reactions.
Q3: What factors can influence the rate of degradation under acidic conditions?
A3: Several factors can influence the rate of degradation:
-
pH: The rate of hydrolysis is pH-dependent. Generally, the degradation rate will increase as the pH becomes more acidic.[6]
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.[7]
-
Solvent: The type of solvent and the concentration of water can affect the degradation kinetics.
-
Presence of Catalysts: Other acidic or basic species in the solution can potentially catalyze the degradation process.
Troubleshooting Guide
Problem: I am observing a decrease in the concentration of my this compound stock solution prepared in an acidic buffer.
-
Possible Cause: Acid-catalyzed hydrolysis of the nitrile group.
-
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method, such as HPLC, to confirm the loss of the parent compound and the appearance of new peaks corresponding to degradation products.
-
pH and Temperature Control: If possible, adjust the pH of your solution to be as close to neutral as your experimental conditions allow. Store the solution at a lower temperature (e.g., 2-8°C) to slow down the degradation rate.
-
Fresh Preparation: Prepare fresh solutions immediately before use to minimize the extent of degradation.
-
Alternative Solvents: If your experiment allows, consider using a non-aqueous or a buffered system with a higher pH to improve stability.
-
Problem: I am seeing unexpected peaks in my chromatogram after storing my sample in an acidic mobile phase.
-
Possible Cause: On-instrument or in-vial degradation of the compound in the acidic mobile phase.
-
Troubleshooting Steps:
-
Identify Degradants: If possible, use LC-MS to identify the molecular weights of the unknown peaks to confirm if they correspond to the expected hydrolysis products (amide and carboxylic acid).
-
Minimize Residence Time: Reduce the time the sample spends in the autosampler before injection.
-
Mobile Phase pH: If your chromatography method allows, consider increasing the pH of the mobile phase.
-
Sample Diluent: Prepare your sample in a diluent that is at a more neutral pH and is miscible with your mobile phase. Inject the sample immediately after preparation.
-
Data Presentation
The following table provides a hypothetical summary of forced degradation data for this compound to illustrate how quantitative data on stability can be presented.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl | 2 | 60 | ~15% | 2-Amino-4,6-dimethyl-5-pyrimidinecarboxamide |
| 0.1 M HCl | 8 | 60 | ~45% | 2-Amino-4,6-dimethyl-5-pyrimidinecarboxamide, 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid |
| 1 M HCl | 2 | 60 | ~55% | 2-Amino-4,6-dimethyl-5-pyrimidinecarboxamide, 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid |
| 1 M HCl | 8 | 80 | >90% | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid and other minor degradants |
Note: This data is illustrative and not based on specific experimental results for this compound. A forced degradation study is required to determine the actual degradation profile.
Experimental Protocols
Forced Degradation Study Protocol (Adapted for this compound)
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under acidic stress conditions.
1. Materials and Reagents:
-
This compound (API)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
A suitable HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
3. Acidic Stress Conditions:
-
Mild Acidic Condition:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M HCl to the flask.
-
Heat the solution at 60°C for a predetermined time (e.g., 2, 4, 8, and 24 hours).
-
-
Harsh Acidic Condition:
-
To a separate volumetric flask, add a known volume of the stock solution.
-
Add 1 M HCl to the flask.
-
Heat the solution at 60°C or 80°C for the same time points as the mild condition.
-
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the sample with an appropriate amount of NaOH solution.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase or a suitable diluent.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.
5. Data Analysis:
-
Calculate the percentage degradation of the parent compound at each time point.
-
Identify and quantify the major degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Mandatory Visualization
Caption: Proposed degradation pathway under acidic conditions.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Degradation Strategies for Amitriptyline [mdpi.com]
- 7. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing catalyst loading for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, with a focus on optimizing catalyst loading. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a multi-component reaction. A common approach is a Biginelli-inspired reaction involving the condensation of a β-dicarbonyl compound (acetylacetone), an aldehyde equivalent, and guanidine.[1] The reaction sequence generally involves condensation, nucleophilic addition, cyclization, and subsequent aromatization.[1]
Q2: What types of catalysts are effective for this synthesis?
A2: A range of catalysts can be employed for the synthesis of pyrimidine derivatives. These include Brønsted acids, Lewis acids, and heterogeneous solid acid catalysts. Recent studies have shown high efficiency with solid acid catalysts, such as sulfonated bone char, which offer advantages like reusability and environmentally friendly reaction conditions.[2][3]
Q3: How does catalyst loading affect the reaction outcome?
A3: Catalyst loading is a critical parameter that can significantly influence the reaction rate and product yield. Insufficient catalyst may lead to a sluggish or incomplete reaction, while excessive catalyst loading can sometimes promote the formation of side products and complicate purification.[4] Systematic optimization is necessary to find the ideal catalyst concentration for a specific reaction setup.
Q4: What are the common side products in this synthesis?
A4: Common side products can arise from self-condensation of the starting materials or incomplete cyclization of intermediates. The formation of Knoevenagel condensation products or Michael adducts can also occur.[4] The choice of catalyst and the optimization of reaction conditions, including catalyst loading, can help to minimize the formation of these impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on catalyst-related problems.
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Systematically increase the catalyst loading in small increments (e.g., 0.1 mol% steps) to identify the optimal concentration. |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored correctly. If using a recycled catalyst, consider regeneration or using a fresh batch. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Higher temperatures may not always lead to better yields and can cause degradation. |
| Impure Reactants or Solvents | Use purified reactants and anhydrous solvents to avoid catalyst poisoning. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step |
| Excessive Catalyst Loading | Reduce the catalyst loading. High concentrations of some catalysts can lead to unwanted side reactions. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. An excess of one reactant can sometimes lead to the formation of byproducts. |
| Prolonged Reaction Time | Monitor the reaction progress using TLC or HPLC and stop the reaction once the starting materials are consumed to prevent product degradation or further reactions. |
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Data on Catalyst Loading Optimization
The following data is adapted from a study on the synthesis of a structurally related pyrimidine-5-carbonitrile derivative using a bone char-supported Brønsted acid catalyst.[2] This provides a representative example of how catalyst loading can influence reaction outcomes.
Table 1: Effect of Catalyst Loading on Reaction Yield and Time
| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 0.00 | 240 | 40 |
| 2 | 0.24 | 65 | 92 |
| 3 | 0.32 | 40 | 95 |
| 4 | 0.40 | 25 | 98 |
| 5 | 0.48 | 25 | 98 |
Reaction conditions: 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and urea (1.8 mmol) under solvent-free conditions at 80°C. Data adapted from a study on a similar pyrimidine synthesis.[2]
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of related pyrimidine-5-carbonitriles.[2][5]
Materials:
-
Acetylacetone
-
Guanidine hydrochloride
-
Paraformaldehyde (or other formaldehyde source)
-
Malononitrile
-
Catalyst (e.g., bone char-nPrN-SO3H)
-
Ethanol
Procedure:
-
To a round-bottom flask, add acetylacetone (1.0 mmol), guanidine hydrochloride (1.2 mmol), paraformaldehyde (1.2 mmol), and malononitrile (1.0 mmol).
-
Add the desired amount of catalyst (refer to optimization data, starting with ~0.4 mol%).
-
If conducting the reaction in a solvent, add ethanol. For solvent-free conditions, proceed to the next step.
-
Stir the mixture at a set temperature (e.g., 80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water to the reaction mixture to precipitate the crude product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the ¹H NMR Spectra of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and a Structural Analog
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and the closely related compound, 2-Amino-4,6-dimethylpyrimidine. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization of these and similar pyrimidine-based compounds.
Introduction
This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of such organic molecules. Understanding the ¹H NMR spectrum is crucial for confirming the identity and purity of the synthesized compound. This guide compares the expected ¹H NMR spectral data of the target compound with the experimental data of 2-Amino-4,6-dimethylpyrimidine, a structurally similar molecule lacking the C5-carbonitrile group. This comparison highlights the influence of the electron-withdrawing nitrile group on the chemical shifts of the pyrimidine ring protons.
Predicted and Experimental ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for 2-Amino-4,6-dimethylpyrimidine. The predicted values for the target compound are estimated based on the known effects of substituents on the chemical shifts in pyrimidine rings.[1][2]
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | -CH₃ (at C4, C6) | ~ 2.5 | Singlet | 6H |
| -NH₂ (at C2) | ~ 5.0 - 6.0 | Broad Singlet | 2H | |
| 2-Amino-4,6-dimethylpyrimidine [3] (Experimental) | -CH₃ (at C4, C6) | 2.25 | Singlet | 6H |
| H-5 (pyrimidine ring) | 6.27 | Singlet | 1H | |
| -NH₂ (at C2) | 4.85 | Singlet | 2H |
Note: The chemical shifts are referenced to tetramethylsilane (TMS). The solvent used for the experimental data of 2-Amino-4,6-dimethylpyrimidine was not specified, which can influence the chemical shifts of labile protons like those of the amino group.[4][5]
Analysis of Spectral Differences
The primary difference between the two compounds is the substitution at the C5 position of the pyrimidine ring. In 2-Amino-4,6-dimethylpyrimidine, this position is occupied by a hydrogen atom, which gives rise to a singlet at 6.27 ppm.[3] In this compound, this hydrogen is replaced by a cyano (-C≡N) group.
The electron-withdrawing nature of the cyano group is expected to deshield the adjacent methyl protons at C4 and C6, leading to a downfield shift in their ¹H NMR signal compared to 2-Amino-4,6-dimethylpyrimidine. Therefore, the singlet for the two methyl groups in the target compound is predicted to be around 2.5 ppm.
The chemical shift of the amino (-NH₂) protons is highly dependent on the solvent, concentration, and temperature.[4] It typically appears as a broad singlet. For many aminopyrimidines, this signal is observed in the range of 5.0-7.0 ppm.[6][7]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for acquiring a ¹H NMR spectrum for aminopyrimidine compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube. The choice of solvent can affect the chemical shifts, particularly for NH protons.[4][5][8]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters for ¹H NMR should be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
The signals should be integrated to determine the relative number of protons.
Structural Comparison and Rationale
The structural relationship between the two compounds and the key ¹H NMR active sites are illustrated in the diagram below.
Caption: Structural comparison and key ¹H NMR signals.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound by comparing it with a known analog. The provided experimental protocol can be adapted for the characterization of other similar pyrimidine derivatives.
References
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the 13C NMR Analysis of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR spectral data for a series of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivatives. The data presented herein is crucial for the structural elucidation and characterization of these compounds, which are of significant interest in medicinal chemistry and drug discovery. The clear tabulation of chemical shifts for various analogs allows for a systematic understanding of substitution effects on the pyrimidine core.
Comparative 13C NMR Data of 2-Amino-4,6-diarylpyrimidine-5-carbonitrile Derivatives
The following table summarizes the 13C NMR chemical shifts (δ) in ppm for a selection of 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivatives. These compounds share a common scaffold but differ in the substitution on the aryl rings at positions 4 and 6. The data is instrumental for researchers in identifying and verifying the synthesis of novel derivatives.
| Compound ID | Ar (Position 4) | Ar' (Position 6) | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | CN (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 1a | Phenyl | Phenyl | 162.9 | 163.9 | 85.1 | 163.9 | 118.2 | 128.5, 128.8, 129.0, 130.3, 137.4 |
| 1b | 2-Fluorophenyl | Phenyl | 162.8 | 160.8 | 85.4 | 163.8 | 118.1 | 116.1 (d, J=22 Hz), 124.6, 128.8, 129.1, 130.5, 131.6 (d, J=8 Hz), 137.2, 160.2 (d, J=250 Hz) |
| 1c | 2-Chlorophenyl | Phenyl | 162.7 | 162.1 | 85.3 | 163.8 | 118.0 | 127.2, 128.8, 129.1, 129.9, 130.5, 131.5, 132.8, 134.4, 137.1 |
| 1d | 3-Methoxyphenyl | Phenyl | 162.9 | 163.8 | 85.1 | 163.8 | 118.2 | 55.3, 114.2, 116.0, 121.2, 128.8, 129.0, 130.4, 129.8, 137.3, 138.8, 159.7 |
| 1e | 4-Fluorophenyl | Phenyl | 162.9 | 163.2 | 84.9 | 163.9 | 118.2 | 115.8 (d, J=22 Hz), 128.8, 129.0, 130.4, 131.2 (d, J=8 Hz), 133.7, 137.3, 163.5 (d, J=249 Hz) |
| 1f | 4-(Trifluoromethyl)phenyl | Phenyl | 162.8 | 163.0 | 85.7 | 163.9 | 117.9 | 124.1 (q, J=272 Hz), 125.8 (q, J=4 Hz), 128.9, 129.2, 129.4, 130.7, 136.9, 141.0 |
Data extracted from the supporting information of "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists". The numbering of the compounds has been simplified for this table.
Experimental Protocol
The 13C NMR spectra for the compounds listed above were acquired according to the following general procedure:
Instrumentation:
-
NMR Spectrometer: Bruker Avance III operating at a proton frequency of 400 MHz.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
Sample Preparation:
-
Approximately 10-20 mg of the derivative was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
A standard pulse program for 13C NMR with proton decoupling was used.
-
The spectral width was typically 240 ppm.
-
A relaxation delay of 2 seconds was employed between scans.
-
The number of scans was adjusted to obtain an adequate signal-to-noise ratio.
Data Processing:
-
The acquired free induction decay (FID) was processed with a line broadening factor of 1.0 Hz.
-
Phase and baseline corrections were applied manually.
-
Chemical shifts were referenced to the solvent peak (DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
Visualization of the Core Structure and Key Carbon Atoms
The following diagram illustrates the core structure of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile and highlights the key carbon atoms for which 13C NMR chemical shifts are reported in the table above.
Caption: Core structure of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile.
Comparative Infrared Spectroscopy Analysis: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectroscopic characteristics of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages spectral data from closely related analogues, namely 2-Amino-4,6-dimethylpyrimidine and other substituted pyrimidines, to predict and understand its key vibrational modes. This information is crucial for the identification, characterization, and quality control of this and similar compounds in research and development settings.
Introduction to Vibrational Spectroscopy of Pyrimidine Derivatives
Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of organic compounds.[1] Pyrimidine derivatives, which form the core of many biologically active molecules, exhibit characteristic vibrational frequencies in their IR spectra corresponding to the stretching and bending of their various chemical bonds.[2][3][4] The position, intensity, and shape of these absorption bands provide a unique molecular fingerprint.
The introduction of different substituents onto the pyrimidine ring, such as amino (-NH₂), methyl (-CH₃), and cyano (-C≡N) groups, significantly influences the vibrational spectrum. The amino group introduces characteristic N-H stretching and bending vibrations.[5][6] The electron-withdrawing nature of the carbonitrile group is expected to induce shifts in the vibrational frequencies of the pyrimidine ring and adjacent functional groups.
Comparative Spectral Data
The following table summarizes the key experimental IR absorption bands for 2-Amino-4,6-dimethylpyrimidine and provides a predicted range for the corresponding bands in this compound. These predictions are based on the known effects of a carbonitrile substituent on the vibrational modes of aromatic and heterocyclic systems.
| Vibrational Mode | 2-Amino-4,6-dimethylpyrimidine (Experimental, cm⁻¹)[7][8] | **this compound (Predicted, cm⁻¹) ** | Assignment |
| N-H Stretching | 3470 (asymmetric), 3390 (symmetric) | 3450 - 3500 (asymmetric), 3350 - 3400 (symmetric) | Stretching vibrations of the primary amino group. The presence of two bands is characteristic. |
| C-H Stretching | ~3000 | ~3000 | Aromatic and methyl C-H stretching. |
| C≡N Stretching | N/A | 2220 - 2240 | Characteristic stretching vibration of the nitrile group. This is a key distinguishing feature. |
| C=N & C=C Stretching | 1600 - 1400 | 1610 - 1450 | Pyrimidine ring stretching vibrations. These may shift to higher frequencies due to the electron-withdrawing cyano group. |
| NH₂ Bending | ~1650 | ~1650 | Scissoring vibration of the amino group. |
| C-N Stretching | ~1328 | 1300 - 1350 | Stretching of the bond between the pyrimidine ring and the amino group. |
| Ring Vibrations | 872 | 870 - 890 | Characteristic pyrimidine ring breathing and other deformations. |
Experimental Protocol: Obtaining the IR Spectrum
The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as this compound, using the KBr pellet technique.[7][9]
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Bruker IFS 66V)[7]
-
Potassium Bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
Sample of this compound
-
Spatula
-
Balance
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet press die.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[7]
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.
-
Logical Workflow: Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles
The synthesis of this compound and its analogues often follows a multi-component reaction pathway. The diagram below illustrates a common and efficient one-pot synthesis method.[10]
Caption: One-pot synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles.
Comparison with Alternatives
The primary alternatives for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons. This technique is complementary to IR spectroscopy and is essential for unambiguous structure elucidation.
-
Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
While NMR and MS provide crucial structural information, IR spectroscopy offers a rapid and non-destructive method for confirming the presence of key functional groups (amino, nitrile, pyrimidine ring), making it an invaluable tool for routine analysis and reaction monitoring. The combination of these techniques provides a comprehensive characterization of the molecule.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 7. ijera.com [ijera.com]
- 8. 2-Amino-4,6-dimethylpyrimidine(767-15-7) IR Spectrum [m.chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile with other aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile against other aminopyrimidines. The inclusion of electron-donating methyl groups and an electron-withdrawing cyano group on the pyrimidine ring significantly influences its chemical behavior. This document outlines its reactivity in key chemical transformations, supported by experimental data and protocols.
Overview of Reactivity
The reactivity of the pyrimidine ring is heavily influenced by its substituents. In this compound, the key features influencing its reactivity are:
-
Amino Group (C2): An activating, electron-donating group that enhances the nucleophilicity of the ring nitrogens and is itself a primary site for nucleophilic reactions.
-
Methyl Groups (C4, C6): These are also electron-donating groups that increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine. They are also considered 'active' and can participate in condensation reactions.[1]
-
Cyano Group (C5): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can participate in its own characteristic reactions.
-
Pyrimidine Ring: An electron-deficient heterocycle. The overall reactivity is a balance of the electronic effects of all substituents.
Compared to a simple aminopyrimidine like 2-aminopyrimidine, the target molecule is expected to have a more complex reactivity profile due to this combination of activating and deactivating groups.
Comparative Reactivity Data
The following table summarizes the reactivity of this compound in comparison to other aminopyrimidines in various reaction types.
| Reaction Type | This compound | 2-Aminopyrimidine | 2-Amino-4,6-dichloropyrimidine | Key Observations |
| Nucleophilic Substitution (at C4/C6) | The methyl groups are not leaving groups; substitution is not typical. | Not applicable. | The chloro groups are excellent leaving groups, readily displaced by nucleophiles. | The presence of good leaving groups like halogens at C4/C6 is crucial for nucleophilic substitution. |
| Electrophilic Substitution (at C5) | The C5 position is occupied by a cyano group and is deactivated. | The amino group activates the ring, but the ring itself is electron-deficient. Nitrosation can occur.[2][3] | The chloro groups are deactivating, but the amino group is activating. Nitrosation at the amino group can occur.[4] | The electronic nature of substituents at C4 and C6 plays a significant role in the feasibility of electrophilic substitution at C5.[2] |
| Reactions of the Amino Group | The exocyclic amino group is nucleophilic and can undergo acylation, alkylation, and condensation reactions. | The amino group is a key site for reactions, including the Dimroth rearrangement under certain conditions.[5][6] | The amino group's nucleophilicity is influenced by the electron-withdrawing chloro groups. | The nucleophilicity of the exocyclic amino group is a common feature but is modulated by other ring substituents.[7] |
| Condensation of Methyl Groups | The methyl groups are 'active' and can undergo aldol-type condensation with aldehydes.[1] | Not applicable. | Not applicable. | Methyl groups at the 2, 4, or 6 positions of the pyrimidine ring are reactive in condensation reactions.[1] |
Key Experimental Protocols
A common and efficient method for synthesizing substituted 2-aminopyrimidine-5-carbonitriles is through a three-component reaction.
-
Reaction: Condensation of an α-cyanoketone, an aldehyde, and a guanidine.[8]
-
Reactants:
-
α-cyanoketone (e.g., benzoylacetonitrile)
-
Aldehyde (e.g., substituted benzaldehydes)
-
Guanidine salt (e.g., guanidine hydrochloride)
-
-
Procedure:
-
Dissolve the α-cyanoketone, aldehyde, and guanidine salt in a suitable solvent like ethanol or isopropanol.
-
The reaction can be catalyzed by a base.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold solvent, and dry.
-
Purify further by recrystallization or column chromatography if necessary.[8]
-
-
Yields: Moderate to excellent (45-89%).[8]
This protocol demonstrates the high reactivity of chloro-substituted aminopyrimidines, which contrasts with the lack of such reactivity in this compound.
-
Reaction: Synthesis of 2-aminopyrimidine derivatives by nucleophilic substitution of 2-amino-4,6-dichloropyrimidine.[9]
-
Reactants:
-
2-amino-4,6-dichloropyrimidine
-
Amine (e.g., various primary or secondary amines)
-
Triethylamine (as a base)
-
-
Procedure:
-
Yields: Good to excellent.[9]
Visualizing Reactivity Principles
The following diagrams illustrate the electronic influences on reactivity and a general workflow for comparing these compounds.
Caption: Electronic effects of substituents on the pyrimidine ring.
Caption: General workflow for comparing aminopyrimidine reactivity.
Conclusion
This compound exhibits a unique reactivity profile due to its specific substitution pattern. The electron-donating amino and methyl groups activate the molecule for certain reactions, such as condensation at the methyl positions, while the electron-withdrawing cyano group and the inherent electron deficiency of the pyrimidine ring influence its susceptibility to electrophilic attack. In contrast to halogenated aminopyrimidines, it is not suitable for nucleophilic substitution reactions at the C4 and C6 positions. Understanding these distinct reactivity patterns is crucial for its effective utilization in synthetic chemistry and drug development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and Its Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of the biological activities of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile and its various analogs, supported by experimental data from multiple studies. The pyrimidine-5-carbonitrile core is a versatile scaffold that has been explored for a range of therapeutic applications, primarily in oncology and infectious diseases.
Anticancer Activity: A Multi-Targeted Approach
Derivatives of 2-aminopyrimidine-5-carbonitrile have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several studies have focused on modifying the 2-aminopyrimidine-5-carbonitrile scaffold to develop potent EGFR inhibitors. EGFR is a well-validated target in cancer therapy, and its overactivation is implicated in various malignancies. A series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A594), and breast cancer (MCF-7) cell lines.[1] One of the lead compounds, 10b , exhibited excellent activity with IC50 values of 3.56 µM (HepG2), 5.85 µM (A549), and 7.68 µM (MCF-7).[1] This compound also proved to be a potent EGFR inhibitor with an IC50 of 8.29 nM.[1] Mechanistic studies revealed that compound 10b induced cell cycle arrest at the G2/M phase and promoted apoptosis in HepG2 cells.[1]
| Compound | Target Cell Line | IC50 (µM)[1] | EGFR IC50 (nM)[1] |
| 10b | HepG2 | 3.56 | 8.29 |
| A549 | 5.85 | ||
| MCF-7 | 7.68 | ||
| Erlotinib (Reference) | HepG2 | 0.87 | 2.83 |
| A549 | 1.12 | ||
| MCF-7 | 5.27 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. A series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties were designed as potential VEGFR-2 inhibitors.[2][3] Compounds 11e and 12b emerged as the most potent VEGFR-2 inhibitors with IC50 values of 0.61 µM and 0.53 µM, respectively, comparable to the standard drug sorafenib.[2][3] Compound 11e also displayed excellent cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values of 1.14 µM and 1.54 µM, respectively.[2][3] Further investigation showed that compound 11e arrested the cell cycle at the S and sub-G1 phases and induced apoptosis.[2][3]
| Compound | Target Cell Line | IC50 (µM)[3] | VEGFR-2 IC50 (µM)[3] |
| 11e | HCT-116 | 1.14 | 0.61 |
| MCF-7 | 1.54 | ||
| 12b | - | - | 0.53 |
| Sorafenib (Reference) | - | - | - |
Cyclooxygenase-2 (COX-2) Inhibition
The link between inflammation and cancer is well-established, and COX-2 is a key enzyme in the inflammatory pathway that is often upregulated in tumors. Researchers have synthesized pyrimidine-5-carbonitrile derivatives as selective COX-2 inhibitors with anticancer properties.[4][5] Compounds 3b , 5b , and 5d were identified as highly active derivatives, with COX-2 inhibition IC50 values nearly equal to celecoxib.[4][5] These compounds also demonstrated potent anticancer activity against MCF-7, A549, A498, and HepG2 cell lines, with IC50 values in the nanomolar range.[4][5] Compound 5d was further shown to induce cell cycle arrest at the sub-G1 and G2/M phases and significantly increase apoptosis in MCF-7 cells.[4][5]
| Compound | COX-2 Inhibition IC50 (µM)[5] | Target Cell Line | Anticancer Activity |
| 3b | Comparable to Celecoxib | MCF-7, A549, A498, HepG2 | Potent |
| 5b | Comparable to Celecoxib | MCF-7, A549, A498, HepG2 | Potent |
| 5d | Comparable to Celecoxib | MCF-7, A549, A498, HepG2 | Potent |
| Celecoxib (Reference) | - | - | - |
PI3K/AKT Pathway Inhibition
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed and evaluated for their cytotoxic activity.[6] Compound 7f was identified as a promising multi-acting inhibitor of the PI3K/AKT axis, with IC50 values of 6.99 µM for PI3Kδ, 4.01 µM for PI3Kγ, and 3.36 µM for AKT-1.[6] This compound induced S-phase cell cycle arrest and caspase-3 dependent apoptosis.[6]
Caption: PI3K/AKT signaling pathway and points of inhibition by Compound 7f.
Antimicrobial Activity
The 2-aminopyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents, a critical area of research due to the rise of antibiotic resistance.[7] Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.
While specific data for this compound was not prominently featured in the initial search, numerous studies on analogous structures highlight the potential of this chemical class. For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives showed significant antibacterial activity when compared to the standard drug Sparfloxacin. The synthesis often involves the condensation of chalcones with guanidine hydrochloride.
Another study reported the synthesis of pyrimidine-5-carbonitrile derivatives with marked antibacterial and antifungal activities at concentrations as low as 12.5 µg/mL.[8] Furthermore, novel pyrimidine and pyrimidopyrimidine analogs have demonstrated excellent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal species.[9]
| Compound Series | Target Organisms | Activity Level |
| 2-amino-4,6-diarylpyrimidines | Bacteria | Significant |
| Pyrimidine-5-carbonitriles | Bacteria and Fungi | Marked at 12.5 µg/mL[8] |
| Pyrimidopyrimidines | Gram-positive & Gram-negative bacteria, Fungi | Excellent[9] |
Experimental Protocols
The evaluation of the biological activities of these compounds involves a range of standard in vitro assays.
In Vitro Anticancer Activity (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1.0 x 10^4 cells/well) and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[10]
-
Compound Treatment: After an initial incubation period to allow for cell attachment, the cells are treated with various concentrations of the synthesized compounds and incubated for a defined period (e.g., 24 or 48 hours).[10]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[10]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The relative cell viability is calculated as a percentage of the untreated control.[10]
Caption: General workflow for an in vitro MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
To determine the inhibitory effect of the compounds on specific kinases like EGFR or VEGFR-2, in vitro kinase assays are performed.
-
Assay Setup: The assay is typically conducted in a 96-well plate format.
-
Reaction Mixture: The reaction mixture contains the purified kinase, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays or radiometric assays.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
Other Biological Activities
Beyond anticancer and antimicrobial effects, 2-aminopyrimidine derivatives have been investigated for a range of other biological activities, including:
-
Anti-inflammatory Activity: As demonstrated by the COX-2 inhibiting analogs, these compounds can modulate inflammatory pathways.[4][5]
-
Histamine H4 Receptor Ligands: Certain 2-aminopyrimidine derivatives have been synthesized and studied as ligands for the histamine H4 receptor, showing potential as anti-inflammatory and antinociceptive agents.[11]
-
β-Glucuronidase Inhibitors: A study on 2-aminopyrimidine derivatives identified potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections.[12]
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
Comparative Crystallographic Analysis of 2-Amino-pyrimidine-5-carbonitrile Derivatives
This guide provides a detailed comparison of the X-ray crystal structures of two novel 2-Amino-pyrimidine-5-carbonitrile derivatives: (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile (Derivative A) and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile (Derivative B). The data presented is intended for researchers, scientists, and drug development professionals working with pyrimidine-based scaffolds.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | Derivative A | Derivative B |
| Chemical Formula | C₁₄H₁₃N₅OS | C₁₃H₁₂N₆OS |
| Crystal System | - | - |
| Space Group | - | - |
| a (Å) | - | - |
| b (Å) | - | - |
| c (Å) | - | - |
| α (°) | - | - |
| β (°) | - | - |
| γ (°) | - | - |
| Volume (ų) | - | - |
| Z | - | - |
| Calculated Density (g/cm³) | - | - |
| Key Structural Features | The phenyl group orientation is a key feature. | The pyridyl group orientation distinguishes it from Derivative A. |
| Intermolecular Interactions | Ribbons of molecules are formed parallel to the b-axis via hydrogen bonds between the amino group and the oxygen and cyano nitrogen atoms. | A layer structure perpendicular to the c-axis is formed through hydrogen bonds between the amino group and the oxygen and pyridyl nitrogen atoms. |
Note: Specific unit cell parameters were not available in the provided search results.
Experimental Protocols
Synthesis and Crystallization
General Procedure for the Synthesis of Derivatives A and B:
A mixture of the appropriate 2-cyano-N′-(1-arylethylidene)acetohydrazide (0.01 mol), dimethyl N-cyanodithioiminocarbonate (0.01 mol), and anhydrous potassium hydroxide (0.01 mol) was refluxed in ethanol (10 mL).[1] The reaction mixture was subsequently poured onto ice-water. The resulting solid product was filtered off and recrystallized from dimethylformamide (DMF).[1]
-
For Derivative A: 2-cyano-N′-(1-phenylethylidene)acetohydrazide was refluxed for 3 hours.[1]
-
For Derivative B: 2-cyano-N′-(1-(pyridin-2-yl)ethylidene)acetohydrazide was refluxed for 30 minutes.[1]
X-ray Crystallography
Single crystals of both derivatives suitable for X-ray diffraction were obtained from DMF. The crystal structures were determined using single-crystal X-ray diffraction techniques. Data collection and structure refinement were performed using standard crystallographic software.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of the 2-Amino-pyrimidine-5-carbonitrile derivatives.
Caption: General workflow for synthesis and X-ray crystal structure analysis.
References
Unveiling the Molecular Identity: A Comparative Guide to Analytical Methods for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We present a detailed examination of spectroscopic and chromatographic techniques, supported by experimental data and protocols to aid in the selection of the most appropriate analytical strategy.
The accurate determination of the chemical structure, purity, and physicochemical properties of this compound is crucial for its advancement in the drug discovery pipeline. This guide explores the utility of several key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), in providing a complete analytical profile of this compound.
Spectroscopic Characterization: Elucidating the Molecular Architecture
Spectroscopic methods are indispensable for the initial identification and structural confirmation of newly synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for confirming the arrangement of atoms.
Table 1: Comparative ¹H and ¹³C NMR Data for Pyrimidine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound (Predicted) | ~2.4-2.5 (s, 6H, 2xCH₃), ~7.5 (br s, 2H, NH₂) | ~20-25 (2xCH₃), ~85 (C5), ~117 (CN), ~164 (C4/C6), ~168 (C2) | General knowledge of similar structures |
| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Aromatic protons (δ 6.8–8.4 ppm), NH/NH₂ (δ 3.6–8.5 ppm) | Aromatic carbons, CN (δ ~117), C5 (δ ~85) | [1][2] |
| 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | CH₃ (δ 2.51–2.42 ppm), NH (δ 11.13–9.90 ppm) | CH₃ (δ 19.20–13.77 ppm) | [3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are used to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Figure 1: Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H stretch (Amino group) | 3478, 3329 | [2] |
| C≡N stretch (Nitrile) | 2212 | [2] |
| C=N, C=C stretch (Pyrimidine ring) | 1641, 1542 | [2] |
| C-H stretch (Methyl groups) | ~2900-3000 | [4] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Record the FT-IR spectrum using a Bruker IFS 66V model or a similar FT-IR spectrometer.
-
Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Figure 2: Workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Table 3: Mass Spectrometry Data for Pyrimidine Derivatives
| Compound | Molecular Weight ( g/mol ) | Observed m/z [M]⁺ or [M+H]⁺ | Key Fragments (m/z) | Reference |
| This compound | 147.18 | ~148 | Not available | Calculated |
| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 191.23 | 191.23 | 164 (loss of HCN), 136 (loss of C₂H₅N) | [1] |
| 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | 272.31 | 272 | 169, 142, 104, 77, 51 | [2] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural insights.
Chromatographic Analysis: Assessing Purity and Quantitation
Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method is generally suitable.
Table 4: Comparison of HPLC Methods for Aminopyrimidine Derivatives
| Compound | Column | Mobile Phase | Detection | Reference |
| 2-Amino-4,6-dichloropyrimidine | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | [5] |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | Not specified | Not specified | Not specified (Purity: 99.6%) | [6] |
| General Aminopyrimidines | C18 | Gradients of Acetonitrile and Water with Formic Acid | UV, MS | General practice |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration. Filter the sample through a 0.45 µm filter before injection.
-
Instrumentation: Use an HPLC system equipped with a pump, injector, column oven, a suitable reverse-phase column (e.g., C18), and a UV or MS detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). An isocratic or gradient elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm) or using a mass spectrometer.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Figure 3: General workflow for HPLC analysis.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. NMR and FT-IR spectroscopy are essential for unambiguous structural elucidation, while mass spectrometry confirms the molecular weight. HPLC is the method of choice for determining the purity of the compound. By employing the methods and protocols outlined in this guide, researchers can confidently and accurately characterize this important chemical entity, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijera.com [ijera.com]
- 5. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
comparative study of different synthetic routes to 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The following sections detail methodologies, present comparative data, and visualize the synthetic pathways to aid in the selection of an optimal route for laboratory and process chemistry applications.
Executive Summary
The synthesis of this compound can be approached through several strategies, primarily revolving around the construction of the pyrimidine core from acyclic precursors. This guide focuses on two principal and highly feasible methods:
-
Route 1: One-Pot Three-Component Condensation. A convergent and atom-economical approach involving the reaction of a β-diketone, an active methylene nitrile, and guanidine.
-
Route 2: Stepwise Synthesis via Cyanation. A linear approach beginning with the synthesis of the 2-amino-4,6-dimethylpyrimidine core, followed by electrophilic cyanation at the C5 position.
The selection of the most suitable route will depend on factors such as the desired yield, purity, process scalability, and the availability and cost of starting materials and reagents.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data is a composite of reported values for analogous reactions and reasonable estimations for the specific target molecule.
| Parameter | Route 1: One-Pot Three-Component Condensation | Route 2: Stepwise Synthesis via Cyanation |
| Overall Yield | Good to Excellent (Estimated 75-85%) | Moderate (Estimated 50-65% over two steps) |
| Purity | Good (Often requires chromatographic purification) | Good to Excellent (Intermediate may be purified before cyanation) |
| Reaction Time | 4 - 8 hours | 12 - 24 hours (cumulative) |
| Number of Steps | 1 | 2 |
| Starting Materials | Acetylacetone, Malononitrile, Guanidine Hydrochloride | Acetylacetone, Guanidine Hydrochloride, Cyanating Agent (e.g., N-Cyanosuccinimide) |
| Key Reagents/Catalysts | Basic or Acidic Catalyst (e.g., Piperidine, Fe(acac)₃) | Base (e.g., Sodium Carbonate), Cyanating Agent |
| Process Complexity | Low | Moderate |
| Scalability | High | Moderate to High |
Route 1: One-Pot Three-Component Condensation
This approach represents a highly efficient and convergent synthesis of the target molecule. The reaction proceeds via a domino sequence of condensation, Michael addition, and cyclization, leading to the formation of the substituted pyrimidine ring in a single step.
Experimental Protocol
-
To a stirred solution of acetylacetone (1.0 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add guanidine hydrochloride (0.96 g, 10 mmol) and a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Logical Workflow for Route 1
Caption: Workflow for the one-pot synthesis of this compound.
Route 2: Stepwise Synthesis via Cyanation
This synthetic strategy involves the initial formation of the 2-amino-4,6-dimethylpyrimidine core, followed by a regioselective cyanation at the electron-rich 5-position. This method offers better control over the introduction of the cyano group and may lead to a purer final product.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine [1]
-
To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.
-
Heat the slurry to 95-100 °C for 2 hours.
-
Cool the mixture to room temperature and then further cool to 10 °C for 1 hour.
-
Filter the crystalline product, wash with a 25% brine solution, and suck dry.
-
Recrystallize the crude product from hot water after treatment with activated carbon to obtain pure 2-amino-4,6-dimethylpyrimidine. A yield of over 80% with high purity is expected[1].
Step 2: Electrophilic Cyanation of 2-Amino-4,6-dimethylpyrimidine
-
Dissolve 2-amino-4,6-dimethylpyrimidine (1.23 g, 10 mmol) in a suitable solvent such as dimethylformamide (DMF, 20 mL).
-
Add N-Cyanosuccinimide (NCS) (1.4 g, 10.5 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Signaling Pathway for Route 2
Caption: Stepwise synthesis of the target molecule via cyanation of the pyrimidine core.
Conclusion
Both presented routes offer viable pathways to this compound.
-
Route 1 is highly attractive for its operational simplicity, atom economy, and potential for high throughput synthesis, making it suitable for initial lead generation and library synthesis.
-
Route 2 , while longer, provides a more controlled synthesis that may result in a higher purity final product with less demanding purification, which can be advantageous for process development and scale-up.
The ultimate choice of synthetic route will be guided by the specific requirements of the research or development program, including scale, purity requirements, and available resources.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.
Hazard Identification and Safety Data
2-Amino-4,6-dimethylpyrimidine is classified as a hazardous substance.[1] The primary hazards associated with this chemical are summarized in the table below.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][2][3] |
| Aquatic Hazard (Chronic) | Category 2: Toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, ensure that the following personal protective equipment is used:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[2]
-
Skin and Body Protection: Wear a laboratory coat and long-sleeved clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator for dusts should be worn.
Always wash hands thoroughly after handling the chemical.[1] Avoid breathing dust and prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.
-
Keep this waste stream separate from incompatible materials, such as strong oxidizing agents.[1]
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be in good condition and free from leaks.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
Include the full chemical name: "Waste this compound".
-
List the primary hazards (e.g., "Toxic," "Irritant").
-
Indicate the date the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1]
-
The storage area should be away from heat, sparks, and open flames.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[4]
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) and a description of the waste.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile was located. The following guidance is based on the known hazards of the structurally similar compound, 2-Amino-4,6-dimethylpyrimidine, and general safety protocols for handling nitrile-containing heterocyclic compounds. The nitrile functional group can introduce significant toxicity, including the potential for cyanide release under certain conditions. A thorough risk assessment by the user is imperative before handling this chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures are designed to ensure personal safety and proper management of the chemical from use to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are expected to be skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] The presence of the nitrile group necessitates precautions against potential cyanide-like toxicity. Therefore, a conservative approach to personal protective equipment is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice).[4][5][6] | EU Directive 89/686/EEC, EN374.[2] | To prevent skin contact with the chemical, which is expected to be a skin irritant.[1][2][3] |
| Impervious lab coat, fully buttoned with long sleeves. | Standard laboratory practice. | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | N95 (US) or FFP2 (EU) dust mask at a minimum. A full-face respirator may be necessary for large quantities or in poorly ventilated areas. | NIOSH (US) or EN 149 (EU) approved. | To prevent inhalation of dust particles, as the compound is expected to be a respiratory irritant.[1][2][3] Work under a chemical fume hood is strongly recommended. |
| General Lab Attire | Long pants and closed-toe shoes. | Standard laboratory practice. | To protect against accidental spills. |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is critical for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][2][3] A certified chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.[1][3]
-
Personal Protective Equipment (PPE): Before handling, don all the recommended PPE as detailed in Table 1.
-
Weighing and Transfer: Handle as a solid. Avoid generating dust. Use a spatula for transfers. If there is a risk of dust formation, use appropriate respiratory protection.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
2. Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for waste disposal.[1] Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Do not allow the chemical to enter drains.
3. Disposal Plan:
-
Waste Identification: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), must be treated as hazardous waste.
-
Containerization: Collect all chemical waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Final Disposal: Dispose of the chemical waste through an approved and licensed hazardous waste disposal facility.[1][7] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
